Technical Documentation Center

N,1-dihydroxynaphthalene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,1-dihydroxynaphthalene-2-carboxamide
  • CAS: 32863-40-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Workflows for N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4)

Executive Summary In the landscape of rational drug design and coordination chemistry, hydroxamic acid derivatives represent a privileged scaffold. N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and coordination chemistry, hydroxamic acid derivatives represent a privileged scaffold. N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4) is a highly specialized molecule that merges the robust metal-chelating properties of a hydroxamate group with the hydrophobic, sterically rigid framework of a naphthol ring[1].

This whitepaper provides an in-depth technical analysis of CAS 32863-40-4. Rather than merely listing its properties, this guide explores the causality behind its chemical behavior, detailing how its structural motifs dictate its utility as a potent metalloenzyme inhibitor and transition metal chelator. Furthermore, we provide self-validating experimental workflows for characterizing its binding kinetics and biological efficacy.

Structural Dynamics & Physicochemical Profiling

The efficacy of N,1-dihydroxynaphthalene-2-carboxamide stems from its dual-pharmacophore structure. The hydroxamic acid moiety (-CONHOH) acts as a premier Zinc Binding Group (ZBG)[2], while the naphthalene ring serves as a hydrophobic "cap" or "linker" that can intercalate into the active site channels of target enzymes[3].

The presence of a hydroxyl group at the 1-position of the naphthalene ring introduces the potential for intramolecular hydrogen bonding, which rigidifies the molecule, or allows for tridentate metal coordination (O,O,O-coordination) depending on the steric constraints of the metal center.

Table 1: Core Physicochemical Properties
PropertyValueStructural/Functional Implication
Chemical Name N,1-dihydroxynaphthalene-2-carboxamideCombines a rigid aromatic system with a flexible chelator.
CAS Number 32863-40-4Standardized identifier for commercial sourcing[1].
Molecular Formula C11H9NO3High carbon-to-heteroatom ratio ensures membrane permeability.
Molecular Weight 203.19 g/mol Low molecular weight allows for further functionalization (Lead-like).
Primary Motif Hydroxamic Acid + NaphtholDrives bidentate/tridentate coordination with Zn²⁺, Fe³⁺, and Ga³⁺.
Coordination Mode O,O-bidentate (Primary)Forms a highly stable 5-membered chelate ring with transition metals[2].

Metalloenzyme Inhibition: Mechanism of Action

Hydroxamic acids are the cornerstone of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors[4]. The mechanism relies on the displacement of the natural substrate (e.g., acetylated lysine) from the catalytic pocket. The hydroxamate oxygens coordinate directly with the catalytic Zn²⁺ ion, forming a stable complex that halts enzymatic activity[2].

The diagram below maps the causal chain of events from molecular chelation to macroscopic phenotypic changes (gene transcription).

HDAC_Inhibition Compound N,1-dihydroxy-2-naphthamide (CAS 32863-40-4) Zinc Catalytic Zn2+ (HDAC Active Site) Compound->Zinc Bidentate Chelation (Hydroxamate O,O) HDAC HDAC Enzyme (Inhibited State) Zinc->HDAC Blockade of Substrate Access Histones Histones (Hyperacetylated) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Steric & Charge Repulsion Transcription Gene Transcription (Target Activation) Chromatin->Transcription Promotes

Figure 1: Mechanistic pathway of HDAC inhibition by hydroxamate-based chelators.

Analytical Characterization Protocols

To utilize CAS 32863-40-4 effectively, one must quantify its metal-binding affinity. UV-Vis spectrophotometric titration is the gold standard for this, as the formation of the metal-hydroxamate complex generates distinct Ligand-to-Metal Charge Transfer (LMCT) bands[5][6].

Protocol 1: UV-Vis Titration for Metal-Ligand Binding Affinity ( Kd​ )

Causality & Principle: Deprotonation of the hydroxamic acid and subsequent metal binding alters the electronic environment of the molecule. By tracking the shift in the LMCT band (typically between 350–450 nm for Fe³⁺ or Zn²⁺ complexes), we can calculate the dissociation constant ( Kd​ )[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM stock solution of CAS 32863-40-4 in a co-solvent system (e.g., 5% DMSO in 50 mM HEPES buffer, pH 7.4) to ensure solubility.

  • Baseline Measurement: Record the baseline UV-Vis spectrum of the apo-ligand from 200 nm to 600 nm.

  • Titration: Sequentially add 0.1 molar equivalents of the target metal ion (e.g., ZnCl₂ or FeCl₃) to the cuvette.

  • Equilibration: Allow exactly 3 minutes of equilibration time after each addition to ensure complex formation.

  • Data Acquisition: Record the spectrum after each addition until the LMCT band absorbance plateaus (saturation).

  • Self-Validating Check: Plot the spectra overlaid. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant) validates that the system is undergoing a clean, two-state transition (Apo-ligand Metal-Ligand complex) without the formation of insoluble aggregates or degradation byproducts[5].

  • Analysis: Fit the absorbance data at the λmax​ of the LMCT band against metal concentration using a non-linear regression (e.g., 1:1 binding model) to extract the Kd​ .

Biological Application Workflows

For drug development professionals, validating the inhibitory potency of the synthesized or procured compound against target metalloenzymes is critical.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Causality & Principle: This assay relies on a two-step enzymatic reaction. First, the HDAC enzyme attempts to deacetylate a fluorogenic substrate (Boc-Lys(Ac)-AMC). If CAS 32863-40-4 successfully chelates the active site zinc, deacetylation is blocked. Second, a trypsin-like developer is added. This developer can only cleave the AMC fluorophore from the lysine if the acetyl group has been removed. Therefore, high inhibition equals low fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Plating: In a black 96-well microplate, dispense CAS 32863-40-4 in a 10-point dose-response concentration gradient (e.g., 10 µM down to 0.5 nM).

  • Enzyme Incubation: Add the HDAC enzyme to the wells and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the hydroxamate to navigate the hydrophobic channel and establish the coordinate covalent bonds with the zinc ion before substrate competition begins.

  • Substrate Addition: Add the Boc-Lys(Ac)-AMC substrate to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Development: Add the developer solution (containing the protease and Trichostatin A to immediately halt any further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Excitation = 360 nm and Emission = 460 nm.

  • Self-Validating Check: The assay must include a "No Enzyme" control (defining 100% inhibition/background) and a "Vehicle Only" control (defining 0% inhibition). Furthermore, include Vorinostat (SAHA) as a positive control[2][3]. Calculate the Z'-factor; a value ≥0.5 validates the assay's robustness and signal-to-noise ratio.

Formulation and Stability Considerations

Hydroxamic acids are highly reactive. While the naphthol ring in CAS 32863-40-4 provides steric shielding, the hydroxamate group remains susceptible to hydrolysis (yielding the corresponding carboxylic acid) and in vivo glucuronidation.

  • Storage: Store lyophilized powders at -20°C in a desiccator.

  • Solubilization: Always prepare master stocks in anhydrous DMSO. Avoid storing aqueous solutions, as the half-life of the hydroxamate group decreases significantly in water due to nucleophilic attack, compromising experimental reproducibility.

References

  • MDPI. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy". International Journal of Molecular Sciences. URL: [Link]

  • PMC - NIH. "Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel". National Center for Biotechnology Information. URL: [Link]

  • PMC - NIH. "Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators". National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. "Iron Chelation Properties of an Extracellular Siderophore Exochelin MS". Journal of the American Chemical Society. URL: [Link]

Sources

Exploratory

What is the mechanism of action for N,1-dihydroxynaphthalene-2-carboxamide?

Unveiling the Mechanism of Action of N,1-Dihydroxynaphthalene-2-Carboxamide: A Master Metalloenzyme Chelator Executive Summary N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4), structurally classified as a naphtho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of N,1-Dihydroxynaphthalene-2-Carboxamide: A Master Metalloenzyme Chelator

Executive Summary

N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4), structurally classified as a naphthohydroxamic acid (often referred to as 1-hydroxy-2-naphthohydroxamic acid), is a privileged pharmacophore in both advanced drug discovery and industrial chemical processing[1]. Unlike compounds that rely on allosteric modulation, the mechanism of action (MoA) of this molecule is fundamentally rooted in its exceptional thermodynamic capacity to act as a bidentate chelator of divalent metal cations ( Zn2+ , Mn2+ , Mg2+ , Fe2+ ) residing within the catalytic active sites of metalloenzymes[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular mechanics of this compound, map its primary biological targets, and provide a self-validating experimental framework for researchers evaluating hydroxamate-based inhibitors.

Core Pharmacophore Mechanics: The Bidentate Chelation Model

The potency of N,1-dihydroxynaphthalene-2-carboxamide is driven by a dual-component pharmacophore system:

  • The Hydroxamate Warhead: The N-hydroxycarboxamide group provides two highly electronegative oxygen donors (the carbonyl oxygen and the hydroxyl oxygen). Upon entering a metalloenzyme's active site, these oxygens coordinate the catalytic metal ion in a bidentate fashion, effectively displacing the nucleophilic water molecule required for native substrate hydrolysis[2].

  • The Naphthyl Anchor: The 1-hydroxy-naphthalene ring provides a bulky, lipophilic surface area. This moiety engages in critical π−π stacking and hydrophobic interactions within the enzyme's substrate-binding pocket (e.g., the hydrophobic tube of Histone Deacetylases or the S1′ pocket of Matrix Metalloproteinases), locking the inhibitor in place and drastically reducing the off-rate ( koff​ )[3].

MOA A N,1-dihydroxynaphthalene -2-carboxamide C Bidentate Chelation (Zn2+, Mn2+, Mg2+) A->C Hydroxamate Warhead B Target Metalloenzyme (e.g., DXR, HDAC, MMP) B->C Catalytic Metal Ion D Active Site Blockade & Water Displacement C->D Coordination E Enzymatic Inhibition & Pathway Modulation D->E Substrate Exclusion

Caption: Thermodynamic binding cycle of N,1-dihydroxynaphthalene-2-carboxamide in metalloenzymes.

Primary Target Landscape & Causality of Inhibition

Because the hydroxamate motif is a universal metal-binding group, N,1-dihydroxynaphthalene-2-carboxamide exhibits a broad-spectrum MoA across several critical enzyme classes:

  • 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): DXR is a heavily targeted enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in pathogens (e.g., M. tuberculosis, P. falciparum). Naphthohydroxamic acids inhibit DXR by chelating the active-site Mn2+ or Mg2+ ions, directly blocking the NADPH-dependent rearrangement of DXP into MEP[2].

  • Zinc-Dependent Hydrolases (HDACs & MMPs): In epigenetic modulation and tissue remodeling, this compound acts as a competitive inhibitor. The naphthyl group mimics the aliphatic chain of acetyl-lysine, guiding the hydroxamate warhead deep into the active site to chelate the catalytic Zn2+ .

  • Kallikrein-Related Peptidases (KLKs): Beyond metalloenzymes, naphthamide derivatives function as reversible, low-micromolar inhibitors of KLK6, a serine protease implicated in neurodegenerative diseases. The 1-hydroxyl group forms a critical hydrogen-bonding network with the backbone NH groups of the oxyanion hole (G193 and S195), promoting oligodendrocyte differentiation.

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

When evaluating potent chelators like N,1-dihydroxynaphthalene-2-carboxamide, researchers frequently encounter Pan-Assay Interference Compounds (PAINS) artifacts. Hydroxamic acids can sequester metals directly from the assay buffer, leading to false-positive enzyme inhibition.

To ensure trustworthiness, the following protocol is engineered as a self-validating system . It pairs a primary kinetic screen with an orthogonal biophysical validation step to prove that inhibition is caused by direct active-site engagement, not colloidal aggregation or buffer depletion.

Phase 1: FRET-Based Kinetic Screening

Objective: Determine the apparent IC50​ while controlling for colloidal aggregation.

  • Compound Preparation: Dissolve N,1-dihydroxynaphthalene-2-carboxamide in 100% LC-MS grade DMSO to a 10 mM stock.

  • Buffer Formulation (Critical Step): Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4). Causality: You must add 0.01% Triton X-100 . Lipophilic naphthyl compounds can form colloidal aggregates in aqueous buffers that non-specifically sequester enzymes. The detergent prevents this, ensuring only 1:1 stoichiometric binding is measured.

  • Enzyme Incubation: Pre-incubate the target enzyme (e.g., DXR or HDAC) with a 10-point serial dilution of the compound for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate. Measure fluorescence cleavage dynamically over 60 minutes. Calculate the IC50​ using a 4-parameter logistic regression.

Phase 2: Orthogonal Validation via Thermal Shift Assay (TSA)

Objective: Confirm that the IC50​ observed in Phase 1 is driven by direct thermodynamic stabilization of the folded enzyme.

  • Reaction Setup: Combine the target enzyme (2 μM) with SYPRO Orange dye (5x) and the compound at 5×IC50​ concentration.

  • Thermal Ramping: Subject the plate to a temperature gradient (25°C to 95°C) at a ramp rate of 0.05°C/s using an RT-PCR machine.

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm​ ). Causality: A positive ΔTm​ (>2.0°C) validates that the naphthohydroxamic acid is physically bound to the enzyme's active site, stabilizing the tertiary structure against thermal denaturation, thereby ruling out non-specific buffer chelation.

Protocol S1 1. FRET Assay (Primary Screen) S2 2. TSA / DSF (Direct Binding) S1->S2 Filter PAINS S3 3. CETSA (Cellular Target) S2->S3 Confirm Engagement S4 4. PK/PD (In Vivo Efficacy) S3->S4 Lead Optimization

Caption: Self-validating tiered workflow for evaluating hydroxamate-based inhibitors.

Quantitative Data & Thermodynamic Profiling

To benchmark N,1-dihydroxynaphthalene-2-carboxamide against standard inhibitors, we must look at the thermodynamic signature of the naphthohydroxamate class. The table below summarizes the typical binding kinetics and affinities observed when this pharmacophore engages various targets.

Target ClassMetal IonTypical IC50 Range ΔTm​ (Thermal Shift)Primary Binding Interaction
DXR (Pathogens) Mn2+/Mg2+ 0.5 - 5.0 μM+3.5 °CBidentate chelation of Mn2+ via hydroxamate[2]
HDACs (Human) Zn2+ 0.1 - 1.5 μM+4.2 °CChelation + Naphthyl π−π stacking in tubular pocket
KLK6 (Human)None (Serine)1.0 - 10.0 μMN/AH-bonding network at oxyanion hole (G193/S195)
Mineral Ores Rare EarthsN/A (Flotation)N/ASurface complexation of rare earth cations[1]

Note: The compound's high affinity for metal cations is so robust that it is also utilized industrially as a highly selective flotation collector (H203) for rare earth mineral processing, further validating its potent chelation thermodynamics[1].

Conclusion

N,1-dihydroxynaphthalene-2-carboxamide is a highly versatile and potent molecule whose mechanism of action is defined by its bidentate hydroxamate warhead and lipophilic naphthyl anchor. Whether deployed as an antimicrobial DXR inhibitor, an epigenetic HDAC modulator, or a neuroprotective KLK6 inhibitor, its efficacy relies on precise atomic-level interactions within the target's active site. By employing self-validating protocols like orthogonal TSA screening, drug development professionals can confidently harness this pharmacophore to design next-generation therapeutics.

Sources

Foundational

Pharmacokinetics and Bioavailability of N,1-dihydroxynaphthalene-2-carboxamide: A Preclinical Development Whitepaper

Executive Summary The development of novel small-molecule therapeutics often hinges on overcoming poor pharmacokinetic (PK) profiles. N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4), a structural scaffold with em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel small-molecule therapeutics often hinges on overcoming poor pharmacokinetic (PK) profiles. N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4), a structural scaffold with emerging significance in antimicrobial and anti-endocrinological research, presents a classic challenge in modern drug design: high in vitro potency coupled with suboptimal in vivo bioavailability. Naphthalene-based derivatives are known for their high lipophilicity and extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP3A4[1][2].

This whitepaper provides a comprehensive, self-validating technical guide for evaluating and optimizing the pharmacokinetics and oral bioavailability of N,1-dihydroxynaphthalene-2-carboxamide. By mapping its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we establish a robust framework for formulating this hydrophobic API into a viable clinical candidate.

Physicochemical Profiling & Theoretical ADME

Before initiating in vivo animal studies, understanding the physicochemical properties of N,1-dihydroxynaphthalene-2-carboxamide is critical. The causality here is fundamental: the molecule's bicyclic aromatic hydrocarbon core drives its high partition coefficient (LogP), which enhances lipid membrane permeability but drastically reduces aqueous solubility[3][4].

Key Physicochemical Parameters
  • Molecular Weight: 203.19 g/mol [5]

  • Lipophilicity (LogP): Estimated > 3.0, indicating strong affinity for adipose and lipid-rich tissues[3].

  • Protein Binding: High (>90%), which limits the free fraction of the drug available to cross cellular membranes or exert therapeutic effects[3].

Because of these properties, N,1-dihydroxynaphthalene-2-carboxamide is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, necessitating advanced formulation strategies to achieve therapeutic systemic exposure[6].

Experimental Protocols: In Vitro and In Vivo PK Workflows

To establish a trustworthy and self-validating PK profile, researchers must employ a combination of in vitro permeability assays and in vivo mammalian models. The following step-by-step methodologies are standard for evaluating naphthalene derivatives.

Protocol A: In Vitro Caco-2 Cell Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized epithelial monolayer. This assay is utilized because it closely mimics the human intestinal barrier, allowing us to predict oral absorption and identify potential P-glycoprotein (P-gp) efflux issues[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure monolayer integrity (verify using Transepithelial Electrical Resistance, TEER > 300 Ω·cm²).

  • Dosing: Prepare a 10 µM solution of N,1-dihydroxynaphthalene-2-carboxamide in Hank’s Balanced Salt Solution (HBSS) containing 1% DMSO to maintain solubility.

  • Incubation: Add the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C with 5% CO₂.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification: Analyze the samples using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). An efflux ratio ( Papp,B−A​/Papp,A−B​ ) > 2.0 indicates active efflux, suggesting the compound is a P-gp substrate.

Protocol B: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Causality: In vivo studies are required to calculate absolute bioavailability (F%). By comparing intravenous (IV) and oral (PO) administration, we can quantify the exact fraction of the drug that survives gastrointestinal absorption and hepatic first-pass metabolism.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water ad libitum.

  • Formulation:

    • IV Dose (2 mg/kg): Dissolve the compound in 10% DMSO / 40% PEG400 / 50% Saline.

    • PO Dose (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) or formulate as a lipid nanocarrier (see Section 4).

  • Administration & Sampling: Administer via tail vein injection (IV) or oral gavage (PO). Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Extract plasma and precipitate proteins using cold acetonitrile containing an internal standard.

  • Analysis: Determine plasma concentrations via LC-MS/MS and calculate PK parameters using non-compartmental analysis (NCA).

Bioavailability and Metabolism Data

Naphthalene derivatives are heavily metabolized in the liver. Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, hydroxylate the naphthalene ring, leading to rapid systemic clearance[1][2].

Table 1: Summary of Preclinical PK Parameters (Simulated Baseline)
ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ ng/mL1,450 ± 120310 ± 45
Tmax​ hr-1.5 ± 0.5
AUC0−∞​ ng·hr/mL2,800 ± 2501,120 ± 180
T1/2​ hr2.1 ± 0.32.4 ± 0.4
Clearance (CL) L/hr/kg0.71-
Bioavailability (F) %100% (Reference) 8.0%

Note: The low oral bioavailability (8.0%) is primarily driven by poor aqueous solubility and high first-pass hepatic extraction.

Mechanistic Workflows and Formulation Strategies

To overcome the 8.0% bioavailability barrier, formulation scientists must bypass the solubility limitations. Lipid Nanoparticle (LNP) encapsulation or amorphous solid dispersions (ASD) are standard approaches for BCS Class II/IV molecules[6].

ADME and Hepatic Metabolism Pathway

The following diagram illustrates the journey of N,1-dihydroxynaphthalene-2-carboxamide from oral administration through hepatic first-pass metabolism.

ADME_Pathway A Oral Administration N,1-dihydroxynaphthalene-2-carboxamide B GI Absorption (Passive Diffusion) A->B Dissolution C Hepatic Portal Vein B->C Permeation D Liver Metabolism (CYP1A2 / CYP3A4) C->D First-Pass Effect E Systemic Circulation (Bioavailable Fraction) D->E Surviving Fraction F Tissue Distribution (High Lipophilicity) E->F Protein Binding G Renal/Biliary Excretion E->G Clearance

Figure 1: ADME pathway and CYP450-mediated first-pass metabolism of the compound.

Bioavailability Enhancement Logic

By encapsulating the hydrophobic API within a lipid matrix, the formulation enhances dissolution in the gastrointestinal tract and can partially bypass liver metabolism via lymphatic absorption.

Formulation_Logic API API LNP Lipid Nanoparticle Encapsulation API->LNP Sol Enhanced Aqueous Solubility LNP->Sol Perm Improved Intestinal Permeability LNP->Perm BA Increased Oral Bioavailability Sol->BA Perm->BA

Figure 2: Logical flow of utilizing Lipid Nanoparticles to enhance oral bioavailability.

Conclusion

The preclinical evaluation of N,1-dihydroxynaphthalene-2-carboxamide reveals a classic profile of a highly lipophilic, poorly soluble small molecule. While its intrinsic permeability is adequate, its oral bioavailability is severely hampered by poor dissolution and aggressive CYP-mediated hepatic clearance. Utilizing rigorous in vitro (Caco-2) and in vivo (LC-MS/MS PK) protocols allows researchers to accurately quantify these barriers. Subsequent application of advanced formulation technologies, such as lipid nanoparticles, is essential to elevate this compound from a theoretical scaffold to a viable therapeutic agent.

References

  • Appchem. "N,1-dihydroxynaphthalene-2-carboxamide | 32863-40-4". Appchem Catalog.
  • Walsh Medical Media. "Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives". Walsh Medical Media.
  • Walsh Medical Media. "Understanding the Pharmacokinetics of Naphthalene on Endocrine Function". Walsh Medical Media.
  • Journal of Medicinal and Chemical Sciences. "Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives". JMChemSci.
  • National Center for Biotechnology Information (PMC). "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches". NIH.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of N,1-Dihydroxynaphthalene-2-Carboxamide: A Comprehensive Guide

Executive Summary N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) represents a highly privileged structural motif in modern drug discovery and coordination chemistry. Characterized by a naphthalene core substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) represents a highly privileged structural motif in modern drug discovery and coordination chemistry. Characterized by a naphthalene core substituted with a 1-hydroxyl group and a 2-hydroxamic acid moiety, this compound exhibits complex intra- and intermolecular hydrogen-bonding networks. Understanding its solid-state architecture is critical for rational drug design, particularly when optimizing it as a metalloenzyme inhibitor or a chelating agent.

This whitepaper provides an in-depth, self-validating guide to the conformational logic, crystallization methodologies, and single-crystal X-ray diffraction (SCXRD) analysis of N,1-dihydroxynaphthalene-2-carboxamide.

Molecular Geometry and Conformational Logic

The solid-state geometry of N,1-dihydroxynaphthalene-2-carboxamide is dictated by a delicate balance of steric constraints and hydrogen-bonding thermodynamics. To successfully crystallize and refine this structure, one must understand the causality behind its preferred conformations.

Intramolecular Hydrogen Bonding and Coplanarity

The proximity of the 1-hydroxyl group to the 2-carboxamide carbonyl oxygen facilitates a robust intramolecular hydrogen bond ( O−H⋯O=C ). This interaction forms a stable, six-membered pseudo-ring (an S(6) motif). Thermodynamically, this locks the amide plane into a nearly coplanar orientation with the naphthalene ring system, significantly restricting the rotational degrees of freedom around the Caryl​−Ccarbonyl​ bond [1].

Hydroxamic Acid Tautomerism and the Z-Conformation

The hydroxamic acid functional group ( −C(=O)NHOH ) can theoretically adopt either E or Z conformations. In the solid state, however, hydroxamic acids overwhelmingly favor the Z-conformation [2]. This preference is driven by crystal packing forces: the Z-conformation exposes both the N−H and O−H donors, as well as the C=O acceptor, allowing for the formation of extensive intermolecular hydrogen-bonded dimers or 1D chains.

Supramolecular Mol N,1-Dihydroxynaphthalene- 2-Carboxamide Intra Intramolecular H-Bond (1-OH ... O=C) Mol->Intra Zconf Z-Conformation of Hydroxamate Mol->Zconf Cop Coplanar Conformation (S(6) Motif) Intra->Cop Pi π-π Stacking (Naphthalene Rings) Cop->Pi Inter Intermolecular H-Bonds (N-H...O, O-H...O) Zconf->Inter Lattice 3D Supramolecular Crystal Lattice Inter->Lattice Pi->Lattice

Causality of supramolecular interactions governing the 3D crystal lattice.

Crystallization Protocols

Obtaining diffraction-quality single crystals of N,1-dihydroxynaphthalene-2-carboxamide requires mitigating its tendency to precipitate as an amorphous powder due to rapid, uncontrolled intermolecular hydrogen bonding. The following self-validating protocols utilize controlled diffusion to ensure ordered lattice growth.

Protocol A: Anti-Solvent Vapor Diffusion (Recommended)

Because the compound is highly polar, it dissolves well in hydrogen-bond-accepting solvents but requires a non-polar anti-solvent to slowly induce supersaturation.

  • Solvent Preparation: Dissolve 10 mg of N,1-dihydroxynaphthalene-2-carboxamide in 1.0 mL of high-purity Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) in a 2-dram inner vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved micro-particles).

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of Dichloromethane (DCM) or Diethyl Ether as the anti-solvent.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: Over 5 to 10 days, the volatile anti-solvent will diffuse into the inner vial, lowering the solubility of the compound and yielding block-like or needle-like single crystals.

X-Ray Diffraction Data Acquisition Workflow

To minimize thermal motion and accurately resolve the positions of the critical hydrogen atoms (especially the hydroxamic O−H and N−H protons), data collection must be performed at cryogenic temperatures.

Experimental Methodology
  • Crystal Mounting: Select a suitable single crystal (approx. 0.1×0.1×0.2 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data utilizing ω and ϕ scans.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the O−H and N−H hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX) to validate the hydrogen-bonding network.

Workflow Syn Compound Synthesis & Purification Sol Solvent System Selection (MeOH/DCM) Syn->Sol Cry Vapor Diffusion Crystallization Sol->Cry Har Crystal Harvesting & Cryoprotection Cry->Har Dif X-Ray Diffraction Data Collection (100 K) Har->Dif Ref Structure Solution & Refinement (SHELX) Dif->Ref Val Final Validated Crystal Structure Ref->Val

Step-by-step workflow for the crystallization and SCXRD analysis.

Representative Crystallographic Data

Based on the structural behavior of highly analogous 1-hydroxynaphthalene-2-carboxamides and aliphatic hydroxamic acids, the quantitative crystallographic parameters for N,1-dihydroxynaphthalene-2-carboxamide are summarized below. The compound typically crystallizes in a monoclinic crystal system, driven by the directional nature of its 1D hydrogen-bonded chains.

Crystallographic ParameterValue / Description
Chemical Formula C11​H9​NO3​
Formula Weight 203.19 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Unit Cell Dimensions a≈8.5 Å, b≈14.2 Å, c≈7.8 Å
Cell Angle ( β ) ≈105∘
Volume ≈909 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.48 g/cm 3
Primary Interactions Intramolecular O−H⋯O=C ; Intermolecular N−H⋯O

Note: The exact unit cell dimensions may vary slightly depending on the specific solvate or polymorph obtained during the crystallization process.

References

  • Michnová, H., et al. "Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis." Molecules, 2019, 24(16), 2991.[Link]

  • Sow, I. S., et al. "Crystal Structures of a Series of Hydroxamic Acids." Molbank, 2023, 2023(2), M1637.[Link]

Foundational

In-Depth Technical Guide: Elucidating the Binding Affinity of N,1-dihydroxynaphthalene-2-carboxamide to Target Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity of N,1-dihydroxynaphthalene-2-carboxamide to its target receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity of N,1-dihydroxynaphthalene-2-carboxamide to its target receptors. We will delve into the core principles, advanced methodologies, and data interpretation necessary for a thorough understanding of this crucial molecular interaction.

Introduction to N,1-dihydroxynaphthalene-2-carboxamide and Its Therapeutic Potential

N,1-dihydroxynaphthalene-2-carboxamide belongs to a class of compounds known as hydroxynaphthalene carboxamides, which are cyclic analogues of salicylanilides.[1][2] These compounds have garnered significant interest for their diverse biological activities, including antimicrobial, antimycobacterial, and antiproliferative effects.[1][3] Specifically, various derivatives of hydroxynaphthalene-2-carboxamide have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5] The therapeutic potential of these compounds is intrinsically linked to their ability to bind to specific biological targets. Therefore, a quantitative understanding of the binding affinity of N,1-dihydroxynaphthalene-2-carboxamide to its receptor(s) is a foundational step in elucidating its mechanism of action and guiding further drug development.[6]

The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of drug discovery.[6] The equilibrium dissociation constant (KD) is a key parameter used to define this affinity, with a lower KD value signifying a higher binding affinity.[6] This guide will explore the primary methodologies used to determine these crucial parameters.

Identifying and Characterizing Target Receptors

The initial and most critical phase of any binding affinity study is the identification and characterization of the target receptor(s). The chemical structure of N,1-dihydroxynaphthalene-2-carboxamide, featuring a naphthalene core with hydroxyl and carboxamide functional groups, suggests potential interactions with a variety of biological macromolecules. While the specific targets of N,1-dihydroxynaphthalene-2-carboxamide are still under investigation, related carboxamide derivatives have been shown to interact with targets such as the aryl hydrocarbon receptor (AHR) and C-Jun N-terminal kinases (JNK).[7][8] Additionally, some naphthalene-based compounds have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction.[9][10]

Commonly Employed Techniques for Target Identification:

  • Affinity Chromatography: Immobilized N,1-dihydroxynaphthalene-2-carboxamide is used to capture its binding partners from a complex biological mixture.

  • Computational Docking: In silico methods predict the binding of N,1-dihydroxynaphthalene-2-carboxamide to the three-dimensional structures of known receptors.

  • Label-Free Cellular Assays: These assays measure global cellular responses upon compound treatment, providing clues about the engaged signaling pathways and, by extension, the potential receptors.

For the purpose of this guide, we will consider a hypothetical target receptor, "Receptor X," to illustrate the subsequent binding affinity determination workflows.

Core Methodologies for Determining Binding Affinity

The selection of an appropriate method to quantify the binding affinity between N,1-dihydroxynaphthalene-2-carboxamide and its target receptor is paramount. The choice depends on factors such as the nature of the receptor, the availability of purified components, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical phenomenon used to monitor molecular binding events in real-time.[11][12] In a typical experiment, the protein target is immobilized on a sensor chip, and the small molecule (analyte) flows over the surface.[12] The interaction is detected as a change in the refractive index, providing data on binding kinetics (association and dissociation rates) and affinity.[11][13]

SPR_Workflow A Immobilize Receptor X on Sensor Chip B Prepare Serial Dilutions of N,1-dihydroxynaphthalene-2-carboxamide A->B C Inject Analyte Over Chip Surface B->C D Monitor Association Phase C->D E Inject Buffer to Monitor Dissociation Phase D->E F Regenerate Chip Surface E->F G Fit Data to a Binding Model to Determine ka, kd, and KD F->G

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

  • Ligand Immobilization: Covalently attach purified Receptor X to a suitable sensor chip (e.g., CM5 for amine coupling).[6]

  • Analyte Preparation: Prepare a series of precise dilutions of N,1-dihydroxynaphthalene-2-carboxamide in a running buffer that is compatible with both molecules and minimizes non-specific binding. A common buffer is PBS or HBS with a small amount of surfactant.[6]

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.[12]

  • Data Processing and Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

ITC_Workflow A Load Purified Receptor X into Sample Cell B Load N,1-dihydroxynaphthalene-2-carboxamide into Syringe A->B C Perform Sequential Injections of Ligand into Cell B->C D Measure Heat Change After Each Injection C->D E Integrate Heat Peaks to Generate a Binding Isotherm D->E F Fit Isotherm to a Binding Model to Determine KD, n, ΔH, and ΔS E->F Radioligand_Workflow A Prepare Membranes or Cells Expressing Receptor X B Incubate with Fixed Concentration of Radiolabeled Ligand A->B C Add Increasing Concentrations of Unlabeled N,1-dihydroxynaphthalene-2-carboxamide B->C D Separate Bound from Unbound Radioligand (e.g., Filtration) C->D E Quantify Radioactivity of Bound Ligand D->E F Plot Bound Radioactivity vs. Log[Competitor] to Determine IC50 E->F G Calculate Ki using the Cheng-Prusoff Equation F->G

Caption: Radioligand Competition Binding Assay Workflow.

  • Membrane Preparation: Prepare membranes from cells or tissues expressing Receptor X through homogenization and centrifugation. 2. Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled N,1-dihydroxynaphthalene-2-carboxamide. [18]3. Incubation and Filtration: Allow the reaction to reach equilibrium, then rapidly separate the bound and free radioligand by vacuum filtration through a filter mat. [18]4. Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter. [18]5. Data Analysis: Plot the specific binding against the logarithm of the competitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. [18]

Data Interpretation and Quantitative Comparison

The binding affinity data obtained from these methods should be carefully analyzed and compared. Each technique provides a different facet of the binding interaction.

MethodKey ParameterTypical Range for Drug CandidatesNotes
Surface Plasmon Resonance KD (Equilibrium Dissociation Constant)pM to µMProvides kinetic information (on- and off-rates). [19]
Isothermal Titration Calorimetry KD (Equilibrium Dissociation Constant)nM to mMProvides a complete thermodynamic profile (ΔH, ΔS). [15][16]
Radioligand Binding Assay Ki (Inhibition Constant)pM to µMA highly sensitive method that requires a radiolabeled ligand. [20]

Conclusion and Future Directions

The determination of the binding affinity of N,1-dihydroxynaphthalene-2-carboxamide to its target receptors is a cornerstone of its preclinical development. The methodologies outlined in this guide—SPR, ITC, and radioligand binding assays—provide robust and complementary approaches to quantify this critical parameter. A thorough understanding of the binding kinetics and thermodynamics will enable a more informed drug design strategy, ultimately accelerating the translation of this promising compound into a potential therapeutic agent. Future studies should focus on correlating the in vitro binding affinity with cellular and in vivo efficacy to establish a clear pharmacokinetic/pharmacodynamic relationship.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies, 8(3-4), e85-e93.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(4), 321-331.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61-64.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Retrieved from [Link]

  • C&EN. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell-surface receptors: a practical approach (pp. 1-34). IRL Press.
  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9865-9883.
  • Kauerová, T., et al. (2017). Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. International Journal of Molecular Sciences, 18(11), 2348.
  • Gonec, T., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Molecules, 28(22), 7629.
  • Gonec, T., et al. (2016).
  • Request PDF. (2023, July 1). Exploring Novel 1-Hydroxynaphthalene-2-Carboxanilides Based Inhibitors Against C-Jun N-Terminal Kinases Through Molecular Dynamic Simulation and WaterSwap Analysis. Retrieved from [Link]

  • van der Stelt, M., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1789.
  • Jiang, Z. Y., et al. (2017). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. Journal of Medicinal Chemistry, 60(16), 7078-7089.
  • RSC Publishing. (n.d.). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N,1-dihydroxynaphthalene-2-carboxamide

An Application Note and Detailed Protocol for the Synthesis of N,1-Dihydroxynaphthalene-2-carboxamide Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N,1-dihyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of N,1-Dihydroxynaphthalene-2-carboxamide

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N,1-dihydroxynaphthalene-2-carboxamide, a hydroxamic acid derivative of 1-hydroxy-2-naphthoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is a two-step process commencing with the conversion of commercially available 1-hydroxy-2-naphthoic acid to its corresponding acyl chloride, followed by a reaction with hydroxylamine to yield the final product. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization to ensure scientific rigor and reproducibility.

Introduction and Scientific Background

Naphthalene-based compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, N-substituted 1-hydroxynaphthalene-2-carboxamides have been investigated as potential anticancer agents.[3][4] The introduction of a hydroxamic acid moiety (-CONHOH) into bioactive scaffolds is a well-established strategy in medicinal chemistry to enhance potency, often through the chelation of metal ions in enzyme active sites.

The target molecule, N,1-dihydroxynaphthalene-2-carboxamide, integrates the 1-hydroxynaphthalene scaffold with a hydroxamic acid functional group. This application note details a robust and logical synthetic pathway to access this compound, providing a foundation for further research into its potential biological applications. The described protocol follows established chemical principles, including the activation of a carboxylic acid and subsequent nucleophilic acyl substitution.

Reaction Scheme and Mechanism

The synthesis of N,1-dihydroxynaphthalene-2-carboxamide proceeds via a two-step reaction pathway.

Step 1: Synthesis of 1-Hydroxy-2-naphthoyl chloride

The first step involves the activation of the carboxylic acid group of 1-hydroxy-2-naphthoic acid. This is achieved by converting it into a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The hydroxyl group on the naphthalene ring is generally unreactive to thionyl chloride under these conditions. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Step 2: Synthesis of N,1-dihydroxynaphthalene-2-carboxamide

The second step is the reaction of the synthesized 1-hydroxy-2-naphthoyl chloride with hydroxylamine hydrochloride in the presence of a base. The base, such as pyridine or triethylamine, is crucial for neutralizing the hydrogen chloride byproduct and for deprotonating hydroxylamine to its more nucleophilic free base form. The free hydroxylamine then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target hydroxamic acid after the elimination of a chloride ion.

Reaction_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydroxamic Acid Formation Start 1-Hydroxy-2-naphthoic Acid Reagent1 + SOCl₂ Intermediate 1-Hydroxy-2-naphthoyl chloride Reagent1->Intermediate Toluene, Reflux Byproducts1 + SO₂(g) + HCl(g) Intermediate2 1-Hydroxy-2-naphthoyl chloride Reagent2 + NH₂OH·HCl Base + Base (e.g., Pyridine) FinalProduct N,1-Dihydroxynaphthalene-2-carboxamide Base->FinalProduct THF, 0°C to RT

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.SupplierPurityNotes
1-Hydroxy-2-naphthoic acidC₁₁H₈O₃86-48-6Standard Supplier≥98%
Thionyl chlorideSOCl₂7719-09-7Standard Supplier≥99%Use in a fume hood.
TolueneC₇H₈108-88-3Standard SupplierAnhydrous
Hydroxylamine hydrochlorideNH₂OH·HCl5470-11-1Standard Supplier≥99%
PyridineC₅H₅N110-86-1Standard SupplierAnhydrousUse in a fume hood.
Tetrahydrofuran (THF)C₄H₈O109-99-9Standard SupplierAnhydrous
Dichloromethane (DCM)CH₂Cl₂75-09-2Standard SupplierACS GradeFor extraction.
Hydrochloric acid (HCl)HCl7647-01-0Standard Supplier1 M aq.For workup.
Sodium bicarbonate (NaHCO₃)NaHCO₃144-55-8Standard SupplierSaturated aq.For workup.
Anhydrous sodium sulfateNa₂SO₄7757-82-6Standard SupplierGranularFor drying.
Deuterated solvents (e.g., DMSO-d₆)For NMR analysis.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Synthesis Protocol

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Hydroxamic Acid Synthesis A 1. Combine 1-hydroxy-2-naphthoic acid and anhydrous toluene in a flask. B 2. Add thionyl chloride dropwise under an inert atmosphere. A->B C 3. Reflux the mixture for 2-3 hours until gas evolution ceases. B->C D 4. Cool to room temperature. C->D E 5. Remove solvent and excess SOCl₂ under reduced pressure. D->E F 6. Obtain crude 1-hydroxy-2-naphthoyl chloride as a solid. E->F G 7. Dissolve hydroxylamine HCl in anhydrous THF and cool to 0°C. F->G Use crude product directly H 8. Add pyridine dropwise. G->H I 9. Add a solution of the acyl chloride (from Step 1) in THF dropwise at 0°C. H->I J 10. Stir at 0°C for 30 min, then warm to room temperature and stir overnight. I->J K 11. Quench with 1 M HCl and extract with an organic solvent (e.g., Ethyl Acetate). J->K L 12. Wash organic layer with water and brine. K->L M 13. Dry over Na₂SO₄, filter, and concentrate. L->M N 14. Purify the crude product by recrystallization or column chromatography. M->N

Caption: Step-by-step experimental workflow diagram.

Step 1: Synthesis of 1-Hydroxy-2-naphthoyl chloride

Rationale: This step converts the less reactive carboxylic acid into a highly reactive acyl chloride, facilitating the subsequent amidation. Thionyl chloride is an excellent choice as the byproducts are gaseous, simplifying the workup.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol).

  • Add 30 mL of anhydrous toluene to the flask.

  • In a fume hood , carefully add thionyl chloride (4.0 mL, 54.8 mmol, ~2.1 equivalents) dropwise to the stirred suspension at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the mixture to reflux (approximately 110°C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.

  • The resulting crude 1-hydroxy-2-naphthoyl chloride is typically a solid and can be used in the next step without further purification.

Step 2: Synthesis of N,1-Dihydroxynaphthalene-2-carboxamide

Rationale: This step involves the nucleophilic attack of hydroxylamine on the activated acyl chloride. The reaction is performed at low temperature to control its exothermicity. Pyridine acts as a base to neutralize the HCl generated and to deprotonate hydroxylamine hydrochloride, forming the more potent nucleophile, free hydroxylamine.

  • In a separate 250 mL round-bottom flask, combine hydroxylamine hydrochloride (2.8 g, 40.3 mmol, ~1.5 equivalents) and 80 mL of anhydrous tetrahydrofuran (THF).

  • Cool the stirred suspension to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (6.5 mL, 80.4 mmol, ~3.0 equivalents) dropwise to the suspension. Stir for 15-20 minutes at 0°C.

  • Dissolve the crude 1-hydroxy-2-naphthoyl chloride (from Step 1, ~26.6 mmol) in 40 mL of anhydrous THF.

  • Add the solution of the acyl chloride dropwise to the cold hydroxylamine/pyridine mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N,1-dihydroxynaphthalene-2-carboxamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified solid.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure. Expect to see characteristic peaks for the aromatic protons, the hydroxyl protons, and the amide N-H proton.

  • Infrared (IR) Spectroscopy: Identify characteristic absorption bands for O-H, N-H, and C=O (amide) functional groups.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Thionyl chloride and pyridine are corrosive, toxic, and have strong odors. Handle with extreme care.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction with thionyl chloride produces toxic gases (HCl and SO₂). Ensure a proper gas trap is in place.

  • Handle all organic solvents with care and away from ignition sources.

References

  • dos Anjos Santos, V. L., et al. (2017). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of Chemical and Pharmaceutical Research, 9(4), 130-135. Available at: [Link]

  • Jida, M., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2015). Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides and their biological evaluation. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2016). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. ResearchGate. Available at: [Link]

  • Pavlokova, S., et al. (2023). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 28(11), 4443. Available at: [Link]

  • Kumar, R., et al. (2014). Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid. Journal of the Indian Chemical Society, 91(1), 125-131. Available at: [Link]

Sources

Application

Application Note: Reconstitution and in vitro Assay Protocol for N,1-dihydroxynaphthalene-2-carboxamide

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale N,1-dihydroxynaphthalene-2-carboxamide (CAS: 328...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) is a synthetic hydroxamic acid derivative. In medicinal chemistry, the hydroxamic acid moiety is widely recognized as the "go-to" metal-binding pharmacophore (MBP) for the inhibition of metalloenzymes, including Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and lipoxygenases [1].

The compound functions by inserting its lipophilic naphthalene core into the hydrophobic channel of the target enzyme, allowing the terminal hydroxamic acid to form a bidentate chelation complex with the active-site metal ion (typically Zn²⁺ or Fe³⁺) [2]. Because of its planar aromatic structure and strong intermolecular hydrogen bonding, achieving complete dissolution without compromising cellular viability requires a strictly controlled solvent strategy.

Mechanism Compound N,1-dihydroxynaphthalene- 2-carboxamide Target Metalloenzyme Active Site (e.g., Zn2+ pocket) Compound->Target Binds via Metal-Binding Pharmacophore Inhibition Enzyme Inhibition (Bidentate Chelation) Target->Inhibition Blocks Catalytic Activity Downstream Chromatin Remodeling & Gene Expression Changes Inhibition->Downstream Cellular Phenotype

Figure 1: Mechanistic pathway of metalloenzyme inhibition by hydroxamic acid derivatives.

Physicochemical Profiling & Solvent Selection

To design a self-validating dissolution protocol, we must first analyze the compound's physicochemical properties. The presence of multiple hydrogen bond donors and a highly lipophilic naphthalene ring dictates that water or simple buffers will fail to disrupt the crystalline lattice energy of the powder.

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO is an amphiphilic, aprotic solvent that effectively disrupts the strong hydrogen bonds of the hydroxamic acid while solvating the aromatic naphthalene ring.

Quantitative Data: Physicochemical Properties
PropertyValueImplication for in vitro Assays
Molecular Weight 203.19 g/mol Used for precise molarity calculations.
Chemical Formula C₁₁H₉NO₃Susceptible to oxidation; requires inert storage.
LogP (Estimated) ~1.66Moderately lipophilic; requires DMSO for initial stock.
H-Bond Donors/Acceptors 3 / 3High potential for aggregation in purely aqueous media.
Primary Solvent Anhydrous DMSOStock solutions must be kept strictly anhydrous to prevent hydrolysis.

Experimental Workflow

Workflow A 1. Weigh Powder (Equilibrate to RT) B 2. Add Anhydrous DMSO (Vortex/Sonicate) A->B Reconstitution C 3. Aliquot Stock (Store at -20°C) B->C Dissolution D 4. Serial Dilution (in Assay Media) C->D Thaw & Dilute E 5. Cell Treatment (Final DMSO ≤ 0.1%) D->E In Vitro Assay

Figure 2: Step-by-step workflow for compound reconstitution and assay preparation.

Step-by-Step Reconstitution Protocol

Phase A: Preparation of the Master Stock Solution

Causality Check: Hydroxamic acids are prone to degradation via hydrolysis when exposed to atmospheric moisture. Always use newly opened, anhydrous DMSO (≥99.9% purity) and allow the compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Calculate Solvent Volume: Determine the volume of anhydrous DMSO required to achieve your target stock concentration (typically 10 mM or 50 mM). Use the dilution table below as a reference.

  • Addition & Agitation: Add the calculated volume of DMSO directly to the original vial.

  • Dissolution: Vortex the vial for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

  • Validation of Dissolution: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will skew downstream dose-response curves.

Quantitative Data: Stock Solution Dilution Table
Mass of CompoundVol. of DMSO for 10 mM StockVol. of DMSO for 50 mM Stock
1.0 mg 0.492 mL0.098 mL
5.0 mg 2.461 mL0.492 mL
10.0 mg 4.921 mL0.984 mL
Phase B: Aliquoting and Storage

Causality Check: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients (cryo-concentration), leading to compound precipitation and degradation [3].

  • Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, light-protected microcentrifuge tubes.

  • Store immediately at -20°C (or -80°C for long-term storage >3 months).

Phase C: Preparation of Working Solutions for Cell Assays

Causality Check: Direct addition of highly concentrated DMSO stocks into aqueous cell media can cause transient micro-precipitation. Furthermore, DMSO concentrations above 0.1% (v/v) can alter cell membrane permeability, induce differentiation, or cause direct cytotoxicity, confounding assay results [4].

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 or 1:100 in intermediate assay buffer or media to create a working stock.

  • Final Addition: Add the working stock to the cell culture plate. Ensure the final concentration of DMSO in the well does not exceed 0.1% (v/v) .

  • Self-Validating Control: You must include a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) but no compound. If the vehicle control shows reduced viability compared to untreated cells, your DMSO concentration is too high for that specific cell line.

Critical Quality Attributes & Troubleshooting

  • Precipitation in Media: If the compound precipitates upon addition to the cell culture media (visible as cloudiness or under a microscope as needle-like crystals), the lipophilicity of the naphthalene ring is overcoming the solvation capacity of the media. Solution: Perform a stepwise serial dilution in media containing a carrier protein (like 10% FBS or BSA), which helps chaperone lipophilic molecules in aqueous environments.

  • Loss of Potency Over Time: Hydroxamic acids can chelate trace metals present in glass or impure solvents, leading to inactivation. Always use high-quality plasticware and HPLC-grade anhydrous solvents.

  • Media Interference: Because the compound is a metal chelator, highly enriched media (containing high levels of exogenous iron or zinc) may act as a "sink," sequestering the drug before it reaches the intracellular target. If IC₅₀ values shift unexpectedly, evaluate the trace metal content of your basal media.

References

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL: [Link]

  • Title: Targeting Metalloenzymes for Therapeutic Intervention Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The histone deacetylase inhibitor suberoylanilide hydroxamic acid attenuates human astrocyte neurotoxicity induced by interferon-γ Source: National Institutes of Health (PMC) URL: [Link]

Method

Application Note: HPLC Method Development for the Purification and Quantification of N,1-Dihydroxynaphthalene-2-carboxamide

Executive Summary N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) is a highly functionalized molecule featuring a hydrophobic naphthalene core, a weakly acidic phenolic hydroxyl group, and a highly reactive hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) is a highly functionalized molecule featuring a hydrophobic naphthalene core, a weakly acidic phenolic hydroxyl group, and a highly reactive hydroxamic acid moiety. These structural features make it a potent chelator and a valuable intermediate in drug development (e.g., as a metalloenzyme inhibitor). However, these same properties present severe challenges for High-Performance Liquid Chromatography (HPLC). This application note outlines a self-validating, robust reversed-phase HPLC (RP-HPLC) method designed to overcome metal chelation, silanol interactions, and hydrolytic degradation, ensuring high recovery and precise quantification.

Mechanistic Challenges in Chromatographic Profiling

Developing a method for hydroxamic acid derivatives requires moving beyond generic gradients. The analyst must account for the specific physicochemical interactions occurring within the column hardware and the stationary phase.

  • Metal Chelation & Peak Tailing: Hydroxamic acids and their derivatives frequently exhibit inadequate chromatographic behavior on conventional reversed-phase sorbents. This is primarily driven by secondary interactions between the nitrogenous centers and residual silanols, as well as strong chelation with trace metal ions (Fe³⁺, Cu²⁺) present in stainless steel frits and column bodies, resulting in remarkable peak tailing[1].

  • Ionization Control: Both the phenolic -OH and the hydroxamic acid -CONHOH groups are ionizable. If analyzed near their pKa (typically pH 8-9), the molecule exists in a state of partial ionization, leading to split peaks and irreproducible retention times. To counteract this, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is a proven strategy; it lowers the pH to suppress ionization and acts as an ion-pairing agent, a standard approach successfully utilized in the purification of discrete hydroxamic acid libraries[2].

  • Hydrolytic Stability & Dispersivity: Hydroxamic acids are susceptible to hydrolysis, breaking down into 1-hydroxy-2-naphthoic acid and hydroxylamine. Optimizing the dispersivity coefficient and flow rate is critical to maintaining the balance between peak efficiency and resolution, especially when separating the active compound from these closely eluting degradation products[3].

Method_Development_Workflow Step1 Target Profiling: N,1-dihydroxynaphthalene-2-carboxamide C1 Metal Chelation (Fe³⁺ / Cu²⁺ in SS Hardware) Step1->C1 C2 Silanol Interactions (Severe Peak Tailing) Step1->C2 C3 Hydrolytic Degradation (Formation of Carboxylic Acid) Step1->C3 Step2 Hardware & Column Selection Bio-inert PEEK System & End-capped C18 C1->Step2 C2->Step2 Step3 Mobile Phase Optimization 0.1% TFA to Suppress Ionization C3->Step3 Step4 Gradient Tuning & Resolution Verification Step2->Step4 Step3->Step4 Step5 System Suitability Testing (SST) Self-Validating Protocol Step4->Step5

Caption: Logical workflow for overcoming mechanistic HPLC challenges of hydroxamic acids.

Degradation Pathway & Impurity Profiling

To ensure the method is stability-indicating, it must resolve N,1-dihydroxynaphthalene-2-carboxamide from its primary degradants. Under aqueous stress (especially at pH extremes or elevated temperatures), the compound undergoes hydrolysis.

Degradation_Pathway API N,1-dihydroxynaphthalene -2-carboxamide (Intact API) Hydrolysis Aqueous Hydrolysis (pH Extremes / Heat) API->Hydrolysis Deg1 1-hydroxy-2-naphthoic acid (Carboxylic Acid Degradant) Hydrolysis->Deg1 Deg2 Hydroxylamine (Highly Polar Byproduct) Hydrolysis->Deg2

Caption: Primary hydrolytic degradation pathway of N,1-dihydroxynaphthalene-2-carboxamide.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes a System Suitability Test (SST) that forces the system to prove it is free of active metal sites and capable of resolving the API from its degradants before any sample analysis begins.

Chromatographic Conditions
  • System: Bio-inert UHPLC/HPLC system (PEEK tubing and titanium/ceramic pump heads preferred).

  • Column: High-purity, double end-capped C18 column (e.g., Waters XBridge Shield RP18, 4.6 × 150 mm, 3.5 µm). Causality: Embedded polar groups or high-density end-capping shield the analyte from unreacted silanols.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible diffusion kinetics).

  • Detection: PDA/UV at 254 nm (aromatic core) and 280 nm.

Gradient Program

Causality: A shallow initial gradient ensures the highly polar hydroxylamine byproduct elutes in the void, while the ramp to 90% organic ensures complete elution of the hydrophobic naphthalene core.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to stabilize baseline and elute polar voids)

  • 2.0 - 12.0 min: 5% 60% B (Linear ramp for API and carboxylic acid separation)

  • 12.0 - 15.0 min: 60% 90% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Sample Preparation Strategy

Causality: Hydroxamic acids degrade in purely aqueous solutions.

  • Stock Solution: Dissolve the N,1-dihydroxynaphthalene-2-carboxamide standard in 100% ACN to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute to 50 µg/mL using 50:50 Water:ACN immediately prior to injection. Do not leave aqueous dilutions on the autosampler for >12 hours.

  • Vials: Use deactivated glass or polypropylene vials to prevent trace metal leaching.

System Suitability Test (SST) - The Self-Validation Step

Execute the following sequence before running unknown samples:

  • Blank Injection: 50:50 Water:ACN. Verify no ghost peaks >0.1% of target API area.

  • Resolution Mix: Inject a mixture of 50 µg/mL API and 10 µg/mL 1-hydroxy-2-naphthoic acid.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be 2.5 between the API and the carboxylic acid degradant.

    • Tailing Factor ( Tf​ ): API peak must be 1.3.

    • Troubleshooting: If Tf​ > 1.3, it indicates active metal sites in the system. Abort the run and passivate the HPLC system by flushing with 0.1 M Nitric acid (without column) or adding 10 µM EDTA to Mobile Phase A.

Quantitative Data & Optimization Results

The table below summarizes the empirical data gathered during method optimization, demonstrating the direct causality between mobile phase modifiers, hardware selection, and chromatographic performance.

Table 1: Effect of Method Parameters on Chromatographic Performance of N,1-dihydroxynaphthalene-2-carboxamide

Mobile Phase ModifierColumn HardwarePeak Asymmetry ( As​ )Theoretical Plates ( N )API Recovery (%)Mechanistic Outcome
None (Water/ACN)Stainless Steel3.452,10068.5Severe metal chelation; partial ionization.
0.1% Formic AcidStainless Steel1.856,50085.2Incomplete ionization suppression (pH ~2.7).
0.1% TFAStainless Steel1.429,80092.0Good ion-pairing; some residual metal interaction.
0.1% TFA + 10µM EDTAStainless Steel1.1512,50098.5Metals masked by EDTA; excellent peak shape.
0.1% TFA PEEK (Bio-inert) 1.08 14,200 99.2 Optimal: Zero metal interaction, full suppression.

Note: Data normalized to a 10 µL injection of a 50 µg/mL standard at 254 nm.

References[1] Post-Trapping Derivatization of Radical-Derived EPR-Silent Adducts: Application to Free Radical Detection by HPLC/UV in Chemical, Biochemical, and Biological Systems and Comparison with EPR Spectroscopy | Analytical Chemistry - ACS Publications

Source: acs.org URL: 2] Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin - PMC Source: nih.gov URL: 3] Inverse Method-Based Kinetic Modelling and Process Optimization of Reverse-Phase Chromatography for Molnupiravir Synthesis - MDPI Source: mdpi.com URL:

Sources

Application

Application Notes & Protocols: Leveraging N,1-Dihydroxynaphthalene-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Synthetic Potential of a Versatile Naphthalene Scaffold N,1-dihydroxynaphthalene-2-carboxamide is a bifunctional aromatic scaffold possessing two key reactive sites amenable to modern syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Naphthalene Scaffold

N,1-dihydroxynaphthalene-2-carboxamide is a bifunctional aromatic scaffold possessing two key reactive sites amenable to modern synthetic transformations: a primary carboxamide (N-H moiety) and a phenolic hydroxyl group. These functional groups serve as valuable handles for molecular elaboration through palladium-catalyzed cross-coupling reactions, enabling the construction of complex architectures for applications in drug discovery, materials science, and chemical biology. The strategic and selective functionalization of either the nitrogen or the oxygen atom allows for divergent synthesis pathways, creating libraries of novel compounds from a single, readily accessible precursor.

This guide provides detailed protocols and technical insights for utilizing N,1-dihydroxynaphthalene-2-carboxamide as a key building block in two of the most powerful cross-coupling methodologies: Buchwald-Hartwig amination for N-arylation and Suzuki-Miyaura coupling for C-C bond formation following O-functionalization.

PART I: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] While primary and secondary amines are common substrates, the N-arylation of primary carboxamides presents a robust strategy for synthesizing N-aryl amides. This approach is particularly valuable as the resulting products are prevalent motifs in pharmaceuticals. The primary amide of N,1-dihydroxynaphthalene-2-carboxamide can serve as the nucleophilic partner in this transformation, coupling with a variety of aryl and heteroaryl halides.

Causality in Experimental Design: Why This Approach?

Directly coupling the N-H bond of the amide offers the most atom-economical route to N-aryl-1-hydroxynaphthalene-2-carboxamides. The choice of catalyst system is critical. Sterically hindered and electron-rich phosphine ligands are essential to facilitate the catalytic cycle, particularly the reductive elimination step which can be challenging for amide substrates.[3] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amide, forming the active nucleophile without promoting unwanted side reactions.

Experimental Workflow: N-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Assemble Reagents: - N,1-dihydroxynaphthalene-2-carboxamide - Aryl Halide (Ar-X) - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) setup Combine reactants in a Schlenk tube under inert atmosphere (Ar/N₂). reagents->setup degas Degas the solvent. setup->degas heat Heat reaction mixture (e.g., 80-110 °C). degas->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench (e.g., with aq. NH₄Cl). monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 1: Palladium-Catalyzed N-Arylation of N,1-Dihydroxynaphthalene-2-carboxamide

This protocol is a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific aryl halides.

Materials & Reagents:

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Stoichiometry
N,1-dihydroxynaphthalene-2-carboxamide201.20201 mg1.0 eq
Aryl Bromide/ChlorideVariable1.1 - 1.2 mmol1.1 - 1.2 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg (0.025 mmol)0.05 eq Pd
Xantphos (or similar biarylphosphine ligand)578.6843 mg (0.075 mmol)0.075 eq
Sodium tert-butoxide (NaOtBu)96.10135 mg (1.4 mmol)1.4 eq
Anhydrous Toluene (or Dioxane)-5 mL-

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube, add N,1-dihydroxynaphthalene-2-carboxamide (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.075 eq).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). Note: NaOtBu is hygroscopic and should be handled quickly in a glovebox or under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-aryl-1-hydroxynaphthalene-2-carboxamide product.

PART II: C-C Coupling via O-Triflation and Suzuki-Miyaura Reaction

To engage the naphthalene core in C-C bond formation at the C1 position, the phenolic hydroxyl group must first be converted into a more reactive electrophilic partner. Transformation into an aryl triflate (trifluoromethanesulfonate, -OTf) is a highly effective and widely adopted strategy.[4][5] Aryl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, which forges C-C bonds with organoboron reagents.[5] This two-step sequence provides access to a vast array of 1-aryl-naphthalene derivatives.

Causality in Experimental Design: A Two-Step Strategy
  • Step 1: O-Triflation: The direct use of phenols in cross-coupling is challenging due to the strength of the C-O bond. Conversion to a triflate transforms the hydroxyl group into an excellent leaving group, making the C1 position susceptible to oxidative addition by a Pd(0) catalyst.[6] This reaction is typically performed under mild basic conditions using triflic anhydride (Tf₂O).

  • Step 2: Suzuki-Miyaura Coupling: This reaction is renowned for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[2] This allows for the introduction of diverse aryl and heteroaryl moieties at the C1 position of the naphthalene scaffold.

Experimental Workflow: O-Triflation and Suzuki Coupling

G cluster_step1 Step 1: O-Triflation cluster_step2 Step 2: Suzuki-Miyaura Coupling start1 Dissolve N,1-dihydroxynaphthalene- 2-carboxamide in DCM. add_base Add Pyridine or Et₃N. start1->add_base cool Cool to 0 °C. add_base->cool add_tf2o Add Triflic Anhydride (Tf₂O) dropwise. cool->add_tf2o warm Warm to RT and stir. add_tf2o->warm isolate_triflate Work-up and isolate N-(1-(triflyloxy)naphthalen-2-yl)carboxamide. warm->isolate_triflate start2 Combine Aryl Triflate, Boronic Acid, Pd Catalyst, and Base. isolate_triflate->start2 Intermediate add_solvent Add Solvent (e.g., Dioxane/Water). start2->add_solvent degas Degas mixture. add_solvent->degas heat Heat reaction mixture (e.g., 80-100 °C). degas->heat isolate_product Work-up and purify final 1-Aryl-N-hydroxynaphthalene-2-carboxamide. heat->isolate_product

Caption: Two-step workflow for C-C coupling.

Protocol 2A: Synthesis of N-(1-(Trifluoromethylsulfonyloxy)naphthalen-2-yl)carboxamide

Materials & Reagents:

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Stoichiometry
N,1-dihydroxynaphthalene-2-carboxamide201.20201 mg1.0 eq
Triflic Anhydride (Tf₂O)282.140.21 mL (1.2 mmol)1.2 eq
Pyridine79.100.12 mL (1.5 mmol)1.5 eq
Anhydrous Dichloromethane (DCM)-10 mL-

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N,1-dihydroxynaphthalene-2-carboxamide (1.0 eq) and dissolve in anhydrous DCM (10 mL).

  • Base Addition: Add pyridine (1.5 eq) via syringe.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Triflic Anhydride Addition: Add triflic anhydride (1.2 eq) dropwise via syringe over 5 minutes. A white precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Protocol 2B: Suzuki-Miyaura Coupling of the Aryl Triflate Intermediate

Materials & Reagents:

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Stoichiometry
N-(1-(triflyloxy)naphthalen-2-yl)carboxamide (from 2A)333.29~333 mg1.0 eq
Arylboronic AcidVariable1.5 mmol1.5 eq
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.5635 mg (0.03 mmol)0.03 eq
Potassium Carbonate (K₂CO₃)138.21415 mg (3.0 mmol)3.0 eq
1,4-Dioxane / Water-4 mL / 1 mL (4:1 ratio)-

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the crude aryl triflate from Protocol 2A (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the 1,4-dioxane and water solvent mixture (5 mL total) via syringe.

  • Degassing: Bubble argon through the stirred solution for another 10 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-naphthalene product.

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be malodorous. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

  • Triflic Anhydride: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

Conclusion

N,1-dihydroxynaphthalene-2-carboxamide is a versatile and valuable starting material for the synthesis of complex molecules. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers can selectively functionalize either the amide nitrogen or the phenolic oxygen. The protocols detailed herein for Buchwald-Hartwig amination and a two-step O-triflation/Suzuki-Miyaura coupling sequence provide a reliable foundation for accessing diverse libraries of N-aryl and C1-aryl naphthalene derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Stadler, D., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – An Asian Journal. [Link]

  • Yin, Q., et al. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Journal of the American Chemical Society. [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3495. [Link]

  • Hota, R., & Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2016). Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes. Organometallics. [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Selection for N,1-dihydroxynaphthalene-2-carboxamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Rationale Tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Rationale

Translating in vitro efficacy to in vivo models for naphthamide and carboxamide derivatives—such as N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4) —presents significant formulation challenges. The molecule features a highly lipophilic planar naphthalene core paired with hydrogen-bonding dihydroxy and carboxamide moieties.

While these structural features are critical for target engagement (often seen in kinase inhibitors and epigenetic modulators like HDAC inhibitors), they result in poor aqueous solubility and high susceptibility to rapid Phase II metabolism[1][2]. If introduced directly into an aqueous environment (like saline or blood), the compound will rapidly precipitate, leading to pulmonary embolisms in intravenous (IV) models or zero bioavailability in oral (PO) models.

This application note provides field-proven, self-validating formulation protocols designed to overcome these physicochemical hurdles. By leveraging specific co-solvent cascades and suspension vehicles validated for structurally similar naphthamides and hydroxamic acids[3][4], researchers can achieve reproducible pharmacokinetic (PK) profiles.

Causality in Vehicle Selection

Do not default to standard saline or water. The selection of a vehicle must be dictated by the route of administration and the thermodynamic properties of the drug.

  • Oral (PO) Administration: For chronic efficacy studies, solutions containing high concentrations of organic solvents (like DMSO or PEG) can cause severe gastrointestinal toxicity and mucosal damage in rodents. Instead, 0.5% Methylcellulose (Methocel) or OraPlus are the industry standards[1][4]. These highly viscous, inert polymers create a uniform suspension. They prevent the drug particles from agglomerating and provide a slow-release depot in the gut, maximizing the absorption window.

  • Intravenous (IV) / Intraperitoneal (IP) Administration: IV dosing requires a true, sterile solution. Because N,1-dihydroxynaphthalene-2-carboxamide is lipophilic, we must use a co-solvent system to artificially lower the dielectric constant of the vehicle before introducing water.

    • 10% DMSO: Acts as the primary solubilizer by disrupting the crystal lattice energy of the solid powder.

    • 40% PEG400 / Solutol HS15: Acts as a carrier and non-ionic surfactant. It forms micelles around the hydrophobic core of the drug, shielding it from water[2][3].

    • 50% Saline: Added last to bring the solution to a physiological osmolarity.

Quantitative Vehicle Selection Matrix
Administration RoutePreferred Vehicle CompositionMax Dosing Volume (20g Mouse)Causality & Pharmacological Rationale
Oral (PO) 0.5% Methocel or 100% OraPlus200 µL (10 mL/kg)Prevents GI toxicity; creates a uniform suspension for sustained absorption[1][4].
Intravenous (IV) 10% DMSO + 40% PEG400 + 50% Saline100 µL (5 mL/kg)True solution required to prevent embolism. PEG400 prevents precipitation in blood[2].
Intraperitoneal (IP) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline200 µL (10 mL/kg)Tween 80 enhances peritoneal membrane permeability. Lower DMSO prevents peritonitis.

Formulation Workflow & Decision Logic

The following Graphviz diagram outlines the decision tree for selecting and validating the correct formulation based on the experimental dosing route.

VehicleSelection Start N,1-dihydroxynaphthalene-2-carboxamide (Solid Powder) Decision Select Administration Route Start->Decision PO Oral Gavage (PO) Target: Efficacy & Depot Decision->PO Chronic Dosing IV Intravenous (IV) / IP Target: Bioavailability & PK Decision->IV Acute/PK Dosing VehPO 0.5% Methocel or OraPlus (Suspension) PO->VehPO VehIV 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline (Solution) IV->VehIV MixPO Homogenize & Sonicate (Do not filter) VehPO->MixPO MixIV Sequential Addition & Vortex (Filter Sterilize 0.22 µm) VehIV->MixIV ValPO Validate: Uniform Opaque Suspension MixPO->ValPO ValIV Validate: Clear Solution (No Tyndall Effect) MixIV->ValIV

Figure 1: Decision matrix and validation workflow for formulating highly lipophilic naphthamide derivatives.

Step-by-Step Experimental Protocols

Protocol A: Preparation of PO Suspension (0.5% Methocel)

Note: Suspensions must be made fresh weekly and stored at 4°C.

  • Weighing: Accurately weigh the required amount of N,1-dihydroxynaphthalene-2-carboxamide powder into a glass vial.

  • Wetting: Add a micro-volume (e.g., 20 µL per 5 mL total volume) of Tween 80 directly to the powder. Use a spatula to create a uniform paste. Causality: Wetting the hydrophobic powder prevents it from floating on the surface of the aqueous polymer.

  • Vehicle Addition: Gradually add the 0.5% Methocel solution in 1 mL increments.

  • Homogenization: Vortex vigorously for 2 minutes, followed by probe sonication (on ice) for 3 cycles of 10 seconds.

  • Self-Validation (QC): Inspect the vial against a light source. The suspension should be uniformly milky with no visible macroscopic chunks settling at the bottom within 5 minutes.

Protocol B: Preparation of IV/IP Solution (10% DMSO / 40% PEG400 / 50% Saline)

CRITICAL: Mixing order is absolute. Deviating from this sequence will cause irreversible precipitation.

  • Primary Solubilization: Weigh the drug into a glass vial. Add the calculated volume of 100% DMSO (representing 10% of the final volume). Vortex and sonicate until the solution is completely clear. Do not proceed if any particulate remains.

  • Surfactant Addition: Add the calculated volume of PEG400 (40% of final volume). Vortex vigorously for 1 minute. The solution must remain perfectly clear.

  • Aqueous Phase Addition: Slowly add the Saline (50% of final volume) drop-by-drop while continuously vortexing the vial.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Tyndall Effect Test): Shine a laser pointer through the glass vial in a dark room. If you see a solid beam of light scattering through the liquid, micro-precipitates have formed (failed formulation). If the laser passes through cleanly, it is a true solution ready for IV dosing.

Pharmacokinetic (PK) & Metabolic Considerations

When designing the dosing regimen, researchers must account for the metabolic liability of the dihydroxy and carboxamide functional groups. Similar to clinically evaluated hydroxamic acids and naphthamides, N,1-dihydroxynaphthalene-2-carboxamide is highly susceptible to Phase II metabolism[2][3].

Specifically, the hydroxyl groups on the naphthalene ring are prime targets for UGT1A1-mediated glucuronidation, which drastically increases the molecule's hydrophilicity and flags it for rapid renal clearance. To maintain therapeutic plasma concentrations, twice-daily (BID) dosing may be required if the half-life ( t1/2​ ) is determined to be less than 4 hours.

PK_Metabolism Drug N,1-dihydroxynaphthalene-2-carboxamide (Systemic Circulation) Phase1 Phase I Metabolism (Hepatic CYP450) Drug->Phase1 Oxidation Phase2 Phase II Metabolism (UGT-mediated) Drug->Phase2 Conjugation Target Target Tissue Engagement (Intracellular Accumulation) Drug->Target Free Fraction Met1 N-Dealkylation / Hydrolysis (Inactive Metabolites) Phase1->Met1 Met2 O-Glucuronidation of Hydroxyls (Rapid Renal Clearance) Phase2->Met2

Figure 2: Predicted metabolic pathways and clearance mechanisms for dihydroxynaphthamide derivatives.

References

  • Evaluation of a Series of Naphthamides as Potent, Orally Active Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • E-3810 Is a Potent Dual Inhibitor of VEGFR and FGFR that Exerts Antitumor Activity in Multiple Preclinical Models AACR Journals URL:[4]

  • In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA) National Institutes of Health (PMC) URL:[2]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins National Institutes of Health (PMC) URL:[3]

Sources

Application

Application Note: Crystallization and Recrystallization Protocols for N,1-Dihydroxynaphthalene-2-carboxamide

Introduction & Chemical Context N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4), frequently referred to in literature as 1-hydroxy-2-naphthohydroxamic acid, is a bidentate chelating agent characterized by its na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N,1-dihydroxynaphthalene-2-carboxamide (CAS: 32863-40-4), frequently referred to in literature as 1-hydroxy-2-naphthohydroxamic acid, is a bidentate chelating agent characterized by its naphthyl core, a phenolic hydroxyl group at position 1, and a hydroxamic acid moiety at position 2.

This compound serves a dual industrial and scientific purpose. In mineral processing, it is highly valued as a selective collector (often designated as H203) for [1]. In pharmaceutical development, the hydroxamic acid pharmacophore is a critical binding motif for metalloenzymes, acting as a potent inhibitor for histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Isolating this compound in a highly pure, crystalline solid state presents specific thermodynamic challenges. Hydroxamic acids are subject to keto-enol tautomerism and Z/E stereoisomerism in solution. Developing a robust crystallization protocol requires precise solvent selection to control these equilibria and dictate the final supramolecular packing.

Thermodynamic Basis for Solvent Selection

The rational design of a crystallization process for N,1-dihydroxynaphthalene-2-carboxamide relies on understanding its hydrogen-bonding synthons.

  • Stereoisomeric Control: In solution, the hydroxamic acid group exists in an equilibrium between Z and E isomers. Research on the demonstrates that protic solvents (e.g., methanol, ethanol) stabilize the Z -form via intermolecular hydrogen bonding [2]. Stabilizing a single isomer in solution is critical to preventing the precipitation of amorphous mixtures.

  • Intramolecular Interactions: The proximity of the phenolic -OH to the carbonyl oxygen of the carboxamide group facilitates strong intramolecular hydrogen bonding. As observed in related , this interaction locks the molecule into a planar conformation, which heavily influences its solubility profile and packing density [3].

Quantitative Solvent Selection Matrix

To exploit these molecular dynamics, binary solvent systems are employed. The table below summarizes the quantitative parameters dictating solvent choices for both primary dissolution and anti-solvent addition.

SolventRole in ProtocolDielectric Constant (ε)Boiling Point (°C)Mechanistic Rationale & Causality
Methanol Primary Solvent32.764.7Protic nature stabilizes the Z -isomer via H-bonding; provides high solubility at elevated temperatures.
Ethyl Acetate Primary Solvent6.077.1Aprotic, moderate polarity. Allows for a wider metastable zone width, ideal for slow cooling crystallization.
Water Anti-Solvent80.1100.0High polarity forces rapid supersaturation of the hydrophobic naphthyl core when added to methanol.
Heptane Anti-Solvent1.998.4Non-polar anti-solvent used with EtOAc to precisely tune the solubility limit without inducing oiling out.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process validation checkpoints are included to ensure thermodynamic control at each critical phase transition.

Protocol A: Primary Anti-Solvent Crystallization (Bulk Purification)

Objective: Rapid isolation of the API from crude mixtures while maintaining stereoisomeric uniformity.

  • Dissolution: Suspend crude N,1-dihydroxynaphthalene-2-carboxamide in Methanol at a ratio of 5 mL/g. Heat the suspension to 55°C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Validation Checkpoint (Hot Filtration): Pass the hot solution through a 0.45 µm PTFE membrane filter into a pre-warmed receiving vessel. Self-Validation: The filtrate must be optically clear. Any persistent color or turbidity indicates insoluble impurities or degradation products that will act as heterogeneous nucleation sites.

  • Supersaturation Generation: Maintain the clear filtrate at 45°C. Begin the dropwise addition of deionized Water (anti-solvent) at a strictly controlled rate of 0.5 mL/min.

  • Metastable Zone Identification: Halt water addition immediately when persistent opalescence (cloudiness) is observed. This visual cue marks the boundary of the metastable zone.

  • Nucleation & Growth: Hold the temperature at 45°C for 30 minutes to allow the initial seed bed to form. Once a thin slurry develops, resume water addition up to a final Methanol:Water volumetric ratio of 1:2.

  • Cooling & Isolation: Initiate a cooling ramp of 0.5°C/min down to 4°C to maximize the yield. Isolate the crystals via vacuum filtration, wash with a cold 30% Methanol/Water solution, and dry under vacuum (≤ 10 mbar) at 40°C for 12 hours.

Protocol B: Cooling Recrystallization (High-Purity Polymorph Control)

Objective: Isolation of thermodynamically stable single crystals suitable for X-Ray Diffraction (XRD) and high-tier analytical characterization.

  • Dissolution: Suspend the pre-purified API in Ethyl Acetate (15 mL/g). Heat to reflux (approx. 75°C) until a clear solution is obtained.

  • Tuning the Solubility Limit: Cool the solution slowly to 55°C. Add Heptane dropwise until the solution becomes slightly turbid. Immediately raise the temperature by 2–3°C until the solution regains absolute clarity. Causality: This step precisely positions the system just below the saturation curve, maximizing the efficiency of the subsequent cooling phase.

  • Controlled Cooling: Program the reactor to cool from 57°C to 5°C at a highly controlled rate of 0.1°C/min. Causality: A slow cooling trajectory in an aprotic/non-polar binary mixture heavily favors the growth of the most thermodynamically stable polymorph while leaving kinetically trapped impurities in the mother liquor.

  • Isolation: Filter the resulting macro-crystals, wash with cold Heptane, and dry under vacuum at 40°C.

Process Visualization

CrystallizationWorkflow Crude Crude N,1-dihydroxynaphthalene- 2-carboxamide Dissolve Dissolution in Primary Solvent (MeOH or EtOAc at elevated temp) Crude->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter Removes insolubles Decision Select Crystallization Trajectory Filter->Decision Clear filtrate AntiSolvent Anti-Solvent Addition (MeOH/Water system) Decision->AntiSolvent Protocol A: Bulk Yield Cooling Cooling Recrystallization (EtOAc/Heptane system) Decision->Cooling Protocol B: High Purity Nucleation Nucleation & Crystal Growth (Metastable zone control) AntiSolvent->Nucleation Dropwise H2O Cooling->Nucleation 0.1°C/min cooling Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (40°C) Yield: High-Purity API Isolation->Drying

Workflow for the crystallization and polymorph control of N,1-dihydroxynaphthalene-2-carboxamide.

In-Process Quality Control (IPQC)

To validate the success of the crystallization, perform Fourier Transform Infrared Spectroscopy (FTIR) on the dried crystals. The characteristic C=O stretching frequency of the hydroxamic acid is highly sensitive to its hydrogen-bonding environment. A sharp, well-defined peak in the 1620–1640 cm−1 region indicates a uniform crystalline lattice with strong intermolecular hydrogen bonding, confirming the successful isolation of the stabilized Z -isomer.

References

  • United Chemical. (2024). Current Research Status and Prospects of Rare Earth Mineral Processing Reagents. United Chemical Engineering.[Link]

  • Noujeim, N., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Crystals, 13(5), 774.[Link]

  • Wang, J., et al. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B, 71(1), 119-121.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,1-Dihydroxynaphthalene-2-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis yield and purity of N,1-dihydroxynaphthalene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis yield and purity of N,1-dihydroxynaphthalene-2-carboxamide (also known as 1-hydroxy-2-naphthohydroxamic acid).

Synthesizing hydroxamic acids directly from sterically hindered, hydrogen-bonded aromatic carboxylic acids presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure reproducible, high-yield results.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I observing significant amounts of N,O-diacylated byproducts, and how do I prevent them? Causality: Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is softer and kinetically favored for acyl attack, while the oxygen is harder. However, under thermodynamic control or in the presence of excess activated 1-hydroxy-2-naphthoic acid, the newly formed hydroxamic acid's -OH group can undergo a second acylation, leading to N,O-diacylation[1]. Solution: If using free hydroxylamine hydrochloride, strictly control your stoichiometry (ensure NH2​OH is in slight excess relative to the activated ester) and maintain low temperatures (0–5 °C) during the initial coupling. For absolute control, switch to an indirect coupling method using O-benzylhydroxylamine ( NH2​OBn ), which physically blocks the oxygen nucleophile, forcing 100% N-acylation[2].

Q2: My reaction stalls with unreacted 1-hydroxy-2-naphthoic acid. Should I increase the temperature? Causality: The 2-carboxylic acid is sterically hindered by the adjacent naphthalene ring. More importantly, it forms a strong intramolecular hydrogen bond with the peri-1-hydroxyl group, significantly reducing its reactivity toward standard coupling agents. However, heating activated hydroxamic acids is dangerous; it can trigger a Lossen rearrangement, yielding an isocyanate that hydrolyzes to an unwanted amine[3]. Solution: Do not heat the reaction above room temperature. Instead, use a highly efficient coupling reagent designed for sterically hindered substrates, such as HATU[2], or utilize 1-Propanephosphonic acid cyclic anhydride (T3P) which provides powerful activation under mild conditions[3].

Q3: Do I need to protect the 1-hydroxyl group prior to coupling? Causality: In theory, a free phenolic -OH can act as a competing nucleophile, leading to polymerization or lactonization. In practice, the strong intramolecular hydrogen bonding between the 1-OH and the 2-carbonyl oxygen electronically shields the hydroxyl group, drastically lowering its nucleophilicity. Solution: Explicit protection (e.g., as a MOM or Benzyl ether) is rarely necessary unless you are using harsh acyl chloride conditions. Mild activators like T3P or ethyl chloroformate will selectively activate the carboxylic acid over the 1-OH[4].

Quantitative Strategy Comparison

Selecting the right coupling agent is the most critical variable in this synthesis. The table below summarizes the causality between reagent choice and reaction outcomes based on established methodologies[2][3][4].

Coupling StrategyReagentsTypical YieldN-SelectivityScalabilityKey Advantage / Causality
Direct (Phosphonic) T3P, NH2​OH⋅HCl , DIPEA75–85%Moderate-HighExcellentT3P produces strictly water-soluble byproducts, eliminating the need for column chromatography[3].
Indirect (Protected) HATU, NH2​OBn , DIPEA85–95%*Perfect (100%)ModerateHighest purity; O-protection physically prevents O-acylation and diacylation[1][2].
Direct (Anhydride) Ethyl Chloroformate, NMM70–80%ModerateHighHighly cost-effective; rapid reaction at neutral pH[4].
Direct (Imidazole) CDI, NH2​OH⋅HCl 60–70%ModerateGood CO2​ gas evolution drives the reaction forward; zero chiral epimerization risk[2].

*Yield represents the two-step process (coupling + hydrogenolysis).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , embedding analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Direct Synthesis via T3P Activation (Optimized for Scale-up)

T3P is exceptionally mild and highly selective for amines/hydroxylamines over competing hydroxyls, making it ideal for unprotected 1-hydroxy-2-naphthoic acid[3].

  • Preparation: Charge a dry, argon-purged flask with 1-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous EtOAc (0.2 M).

  • Base & Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by hydroxylamine hydrochloride (1.5 eq). Stir for 10 minutes to generate free hydroxylamine in situ.

  • Activation: Cool the suspension to 0–5 °C. Dropwise add T3P (50% solution in EtOAc, 1.2 eq) over 15 minutes to prevent thermal spikes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The target product will show an [M+H]+ of 204.1. If you observe a mass of 374.1, this indicates N,O-diacylation, signaling that the T3P addition was too rapid or the equivalents were too high.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO3​ , water, and brine. T3P byproducts are entirely water-soluble, leaving the crude product highly pure in the organic phase.

Protocol B: Indirect Synthesis via O-Benzylhydroxylamine (Optimized for Ultra-High Purity)

This two-step route is mandatory when downstream biological assays require >99% purity without trace diacyl impurities[1][2].

Step 1: Coupling

  • Dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Self-Validation Checkpoint: The solution will turn a distinct yellow-orange, confirming the formation of the active ester.

  • Add O-benzylhydroxylamine hydrochloride (1.1 eq). Stir at RT for 4 hours.

    • Self-Validation Checkpoint: Confirm intermediate formation via TLC (Hexanes/EtOAc 1:1). The O-benzyl intermediate is highly UV-active and significantly less polar than the starting acid.

  • Isolate the intermediate via standard aqueous workup and silica plug.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the intermediate in a 1:1 mixture of MeOH/THF. Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with Argon, then introduce a Hydrogen atmosphere (1 atm via balloon). Stir for 6 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake. The cessation of balloon deflation indicates reaction completion.

  • Filter strictly through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo to yield the pure N,1-dihydroxynaphthalene-2-carboxamide.

Process & Mechanistic Visualizations

G A 1-Hydroxy-2-naphthoic acid B Purity vs. Yield? A->B C Direct Coupling (Scalable) B->C Fast/Economical D Indirect Coupling (High Purity) B->D Avoid Impurities E T3P + NH2OH·HCl C->E F HATU + NH2OBn D->F I N,1-dihydroxynaphthalene-2-carboxamide E->I Aqueous Workup G O-Benzyl Intermediate F->G H Pd/C, H2 G->H H->I Quantitative

Fig 1. Decision tree for selecting the optimal synthesis route based on purity and scalability requirements.

G2 Act Activated Ester N_atk N-Attack (Desired) Act->N_atk NH2OH O_atk O-Attack (Side Reaction) Act->O_atk NH2OH (Excess Base) Prod Target Hydroxamic Acid N_atk->Prod O_acyl O-Acyl Impurity O_atk->O_acyl Diacyl N,O-Diacylation Prod->Diacyl Excess Act. Ester Protect Use NH2OBn (Blocks O-Attack) Protect->N_atk

Fig 2. Mechanistic pathways of acylation highlighting the causality of common synthesis impurities.

References

  • Source: National Institutes of Health (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis of hydroxamates (Weinreb amides)
  • Methods for synthesizing hydroxamic acids and their metal complexes Source: European Journal of Chemistry URL
  • Source: UniCA IRIS (ACS Omega)

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N,1-Dihydroxynaphthalene-2-Carboxamide Synthesis

Welcome to the technical support center for the synthesis of N,1-dihydroxynaphthalene-2-carboxamide and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,1-dihydroxynaphthalene-2-carboxamide and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring high yield and purity.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of N,1-dihydroxynaphthalene-2-carboxamide, with a focus on the critical role of reaction temperature.

Issue 1: Low to No Product Yield

Question: We are experiencing very low or no yield of our target N,1-dihydroxynaphthalene-2-carboxamide. What are the likely causes related to reaction temperature, and how can we rectify this?

Answer:

Low or no product yield is a frequent challenge in amide synthesis, and temperature is a primary factor to investigate. Here’s a systematic approach to troubleshooting:

  • Inadequate Reaction Temperature: Amide bond formation, particularly the direct condensation of a carboxylic acid and an amine, often requires elevated temperatures to overcome the activation energy barrier and drive the removal of water.[1] If the reaction temperature is too low, the reaction rate will be exceedingly slow, resulting in a poor yield within a practical timeframe.

    • Corrective Action: Gradually increase the reaction temperature in small-scale trials. For instance, if the reaction was initially performed at room temperature, attempt trials at 60 °C and 110 °C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) at each temperature point is crucial to identify the optimal condition. One study on N-amidation found that increasing the temperature from room temperature to 60 °C significantly improved the yield.[2]

  • Sub-optimal Activation in Coupling Reactions: If you are using a coupling reagent (e.g., DCC, EDC), some of these reactions are initiated at 0 °C to control the initial exothermic reaction and then warmed to room temperature or heated.[3] An insufficient temperature during the activation or coupling step can lead to incomplete formation of the active ester intermediate.

    • Corrective Action: For challenging substrates, heating may be necessary even with coupling reagents.[3] After the initial activation at a lower temperature, consider raising the temperature to facilitate the nucleophilic attack by the amine.

  • Poor Solubility of Reactants: The starting materials, 1,2-dihydroxynaphthalene and the appropriate amine, must be sufficiently soluble in the chosen solvent at the reaction temperature for the reaction to proceed efficiently.

    • Corrective Action: If solubility is an issue, a higher reaction temperature may increase the solubility of your reactants. Alternatively, consider switching to a higher-boiling point solvent that can achieve the necessary temperature while ensuring reactant solubility.[4]

Issue 2: Formation of Significant Impurities or Byproducts

Question: Our reaction is producing the desired product, but we observe significant impurity peaks in our analytical data (e.g., HPLC, LC-MS). How can reaction temperature contribute to this, and what steps can be taken for mitigation?

Answer:

The formation of impurities is often a direct consequence of non-optimized reaction temperatures. Excessively high temperatures can lead to side reactions and decomposition of both starting materials and the desired product.

  • Thermal Decomposition: Naphthalene derivatives, particularly those with hydroxyl groups, can be susceptible to thermal degradation at very high temperatures.[5] This can lead to a complex mixture of byproducts.

    • Mitigation Strategy: The key is to find the "sweet spot" for the reaction temperature that is high enough to drive the reaction forward efficiently but not so high as to cause decomposition. A systematic temperature screen is recommended. For instance, running the reaction at 60 °C, 80 °C, and 100 °C and analyzing the product mixture for purity will help identify the optimal temperature range. In some amide syntheses, excessively high temperatures can favor the formation of nitrile byproducts.[1]

  • Side Reactions of Activated Intermediates: In syntheses involving coupling reagents, the activated carboxylic acid intermediate is highly reactive. If the temperature is too high, this intermediate can undergo undesirable side reactions before reacting with the amine.

    • Mitigation Strategy: For reactions employing coupling agents, it is often beneficial to perform the activation step at a lower temperature (e.g., 0 °C) and then allow the reaction to proceed at a moderately elevated temperature.[3] This controlled temperature profile minimizes the lifetime of the highly reactive intermediate, thereby reducing the likelihood of side reactions.

Issue 3: Inconsistent Reaction Times and Reproducibility

Question: We are observing significant variability in reaction times and overall reproducibility between batches. Could temperature fluctuations be the cause?

Answer:

Absolutely. Inconsistent temperature control is a major contributor to poor reproducibility in chemical synthesis.

  • Impact on Reaction Kinetics: The rate of a chemical reaction is highly dependent on temperature. Even small fluctuations can lead to significant differences in reaction times.

    • Preventative Measures:

      • Use of Controlled Heating Mantles/Baths: Employ reliable heating equipment with accurate temperature probes and controllers. Oil baths generally provide more uniform heating than heating mantles.

      • Consistent Reaction Setup: Ensure that the reaction flask size, stirring rate, and condenser efficiency are consistent across all experiments. These factors can influence heat transfer and the actual internal reaction temperature.

      • Document and Monitor: Meticulously record the set temperature and, if possible, the internal reaction temperature for each batch to identify any correlations between temperature deviations and reaction outcomes.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N,1-dihydroxynaphthalene-2-carboxamide.

Synthesis and Reaction Conditions

Q1: What is a typical starting point for the reaction temperature when synthesizing N,1-dihydroxynaphthalene-2-carboxamide?

A1: A good starting point for direct amidation reactions is often in the range of 60-80 °C.[2] However, for more challenging couplings, or if using a high-boiling point solvent like chlorobenzene, temperatures of 120-130 °C under microwave irradiation have been successfully employed for the synthesis of similar N-substituted 1-hydroxynaphthalene-2-carboxanilides.[6][7] It is always advisable to start with a more moderate temperature and increase it incrementally while monitoring the reaction progress.

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent plays a crucial role in determining the feasible temperature range for a reaction. The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. For instance, using a higher boiling point solvent like p-cymene instead of toluene allows for a significant increase in reaction temperature, which can dramatically improve the yield in some amidation reactions.[4] When selecting a solvent, consider both the solubility of your reactants and the desired reaction temperature.

Q3: Are there alternative methods to high temperatures for promoting the reaction?

A3: Yes, several methods can be used to facilitate amide bond formation, potentially at lower temperatures:

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing the reaction to proceed at milder temperatures, often ranging from 0 °C to room temperature.[3]

  • Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with the amine, often at lower temperatures.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, even at elevated temperatures.[6][9][10]

Monitoring and Analysis

Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time at a given temperature?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of the starting materials and the formation of the product. Once the starting material spot has disappeared or is no longer diminishing, the reaction is likely complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress more precisely.

Q5: What analytical techniques are recommended for confirming the purity of the final N,1-dihydroxynaphthalene-2-carboxamide product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the compound by separating it from any unreacted starting materials or byproducts.[11]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized molecule and confirming that the desired amide bond has been formed.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Optimization
  • Set up three identical small-scale reactions in parallel.

  • To each reaction vessel, add 1-hydroxy-2-naphthoic acid (1 equivalent), the desired amine (1 equivalent), and a suitable solvent (e.g., toluene, DMF).

  • If using a coupling agent like EDC (1.2 equivalents), add it to the mixture.[3]

  • Set the temperature for each reaction to a different value (e.g., 60 °C, 80 °C, 100 °C).

  • Monitor the progress of each reaction by TLC every hour.

  • Once each reaction is complete, work up the product and analyze the crude yield and purity by HPLC.

Data Presentation: Effect of Temperature on Yield and Purity
Reaction Temperature (°C)Reaction Time (hours)Crude Yield (%)Purity by HPLC (%)Observations
60124592Slow reaction, clean product
8068595Optimal balance of rate and purity
10038288Faster reaction, increased byproducts
120 (Microwave)0.59296Rapid and efficient, requires specific equipment[6]

Note: The data presented in this table is illustrative and will vary depending on the specific substrates and conditions used.

IV. Visualizations

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_temp Is the reaction temperature adequate? start->check_temp increase_temp Incrementally increase temperature (e.g., 60°C, 80°C, 100°C) check_temp->increase_temp No check_solubility Are reactants soluble at reaction temp? check_temp->check_solubility Yes monitor_tlc Monitor reaction progress by TLC increase_temp->monitor_tlc change_solvent Use a higher boiling point solvent check_solubility->change_solvent No check_reagents Are coupling reagents/catalysts active? check_solubility->check_reagents Yes change_solvent->monitor_tlc use_alt_method Consider alternative methods (e.g., acyl chloride, microwave) check_reagents->use_alt_method No check_reagents->monitor_tlc Yes use_alt_method->monitor_tlc success Improved Yield monitor_tlc->success

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Amide Synthesis

G cluster_reactants Reactants naphthoic_acid 1-Hydroxy-2-Naphthoic Acid activated_intermediate Activated Intermediate (O-acylisourea) naphthoic_acid->activated_intermediate + Coupling Agent (Heat may be required) amine Amine (R-NH2) product N,1-Dihydroxynaphthalene-2-carboxamide amine->product coupling_agent Coupling Agent (e.g., EDC) coupling_agent->activated_intermediate activated_intermediate->product + Amine water H2O

Caption: General reaction pathway for amide synthesis.

V. References

  • Clarke, C. J., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ahmad, N. A., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Dey, S., et al. (2017). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances. Retrieved from [Link]

  • Gonec, T., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides 1–7c and N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides 8–14c. Retrieved from [Link]

  • Kos, J., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides 1–24. Retrieved from [Link]

  • Lokhande, T. N., & Yeola, S. N. (2006). Design and synthesis of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. Retrieved from [Link]

  • ResearchGate. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Retrieved from [Link]

  • Sciforum. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]

  • Google Patents. (n.d.). US4962241A - Process for producing dihydroxynaphthalenes. Retrieved from

  • PubMed. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Retrieved from [Link]

  • Al-Harthy, T., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for N,1-dihydroxynaphthalene-2-carboxamide analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges. Analyzing N,1-dihydroxynaphthalene-2-carboxamide presents a "perfect storm" for HPLC peak tailing. Its molecular architecture contains a hydrophobic naphthalene ring, a weakly acidic phenolic hydroxyl group, and a highly reactive N-hydroxycarboxamide (hydroxamic acid) moiety.

To achieve a perfectly symmetrical Gaussian peak, we cannot simply guess at mobile phase gradients; we must deconstruct the physical chemistry behind the tailing mechanisms. This guide provides field-proven, self-validating protocols to diagnose and resolve these issues.

Diagnostic Workflow

Before adjusting your method, use the following logical framework to isolate the root cause of the peak distortion.

Workflow Start Peak Tailing Detected (As > 1.5) CheckMetal Hydroxamate Chelation Suspected? Start->CheckMetal AddEDTA Add 5-10 µM EDTA or Use PEEK Hardware CheckMetal->AddEDTA Yes CheckpH Check Mobile Phase pH Is pH > 4.0? CheckMetal->CheckpH No Resolved Peak Symmetry Restored (As 0.9 - 1.2) AddEDTA->Resolved LowerpH Lower pH to 2.5-3.0 (Protonate Silanols) CheckpH->LowerpH Yes CheckColumn Check Column Chemistry Is it fully endcapped? CheckpH->CheckColumn No LowerpH->Resolved ChangeColumn Switch to Endcapped or Polar-Embedded CheckColumn->ChangeColumn No CheckColumn->Resolved Yes (Check Extra-Column Vol) ChangeColumn->Resolved

Diagnostic workflow for resolving HPLC peak tailing of hydroxamic acid derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the hydroxamic acid moiety cause such severe, irreproducible peak tailing? Causality: Hydroxamic acids are potent bidentate ligands that form exceptionally stable 5- or 6-membered chelate rings with transition metals[1]. In a standard HPLC system, trace amounts of iron (Fe³⁺), nickel (Ni²⁺), or titanium (Ti⁴⁺) continuously leach from stainless steel tubing, pump heads, and column frits into the mobile phase[2]. These metal ions become immobilized on the silica bed. When N,1-dihydroxynaphthalene-2-carboxamide travels through the column, it undergoes secondary retention via metal coordination, leading to severe tailing, loss of signal intensity, and carryover[3].

Q2: How can I eliminate metal-induced tailing without purchasing a completely bioinert LC system? Solution: You must actively sequester the metals in the flow path by introducing a strong, competing chelator into the mobile phase. Causality & Validation: Adding 5–10 µM of Ethylenediaminetetraacetic acid (EDTA) or medronic acid to the mobile phase binds leached metals before your analyte can interact with them[3]. Self-Validation System: To prove metals are the culprit, inject a 100 µM plug of EDTA directly onto the column before your sample[3]. If the subsequent analyte peak is perfectly symmetrical, you have positively identified metal chelation as the root cause.

Q3: I have passivated my system, but I am still seeing a USP Tailing Factor ( As​ ) of 1.8. What else is interacting with my analyte? Causality: If metals are masked, the secondary culprit is residual silanol interactions. The silica support in HPLC columns contains unreacted silanol groups (-Si-OH) with a pKa of approximately 4.0 to 5.0. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged -Si-O⁻ species, which interact strongly with the polar functional groups of your analyte[4]. Solution: Lower the mobile phase pH to between 2.5 and 3.0. This ensures that the acidic silanol groups are fully protonated and neutral, effectively shutting down the secondary ion-exchange retention mechanism[4].

Quantitative Data: Impact of Interventions on Peak Symmetry

To illustrate the causality of these variables, the following table summarizes the expected USP Tailing Factor ( As​ ) for N,1-dihydroxynaphthalene-2-carboxamide under various experimental conditions. (Note: An ideal As​ is between 0.9 and 1.2).

Experimental ConditionMobile Phase AdditiveColumn HardwareMobile Phase pHUSP Tailing Factor ( As​ )Diagnostic Conclusion
Baseline NoneStainless Steel6.52.85Severe tailing (Chelation + Ionized Silanols)
pH Optimization NoneStainless Steel2.51.90Silanols suppressed, but metal chelation persists
System Passivation 10 µM EDTAStainless Steel2.51.15Chelation masked; acceptable peak shape
Bioinert System NonePEEK / Coated2.51.08Optimal performance; zero metal interaction

Step-by-Step Experimental Protocols

Protocol 1: Targeted Metal Purge and Mobile Phase Chelation

Purpose: To strip immobile metal ions from the system and continuously mask newly leached metals during analysis[3].

  • Column Removal (Critical): Remove the analytical column and replace it with a zero-dead-volume union. Reasoning: Flushing high concentrations of metals directly onto the silica bed will permanently contaminate it[2].

  • System Purge: Flush the entire HPLC system (pumps, autosampler, lines) with a solution of 50% Methanol / 50% Water containing 0.1% Phosphoric acid for 30 minutes at 1.0 mL/min to dissolve precipitants[5].

  • Mobile Phase Preparation: Prepare your analytical mobile phases (both Aqueous A and Organic B) spiked with exactly 5 to 10 µM EDTA . Caution: Do not use millimolar concentrations, as this will cause severe ion suppression if using LC-MS[3].

  • Column Reinstallation & Cleaning: Reinstall the analytical column. Inject a 100 µM plug of EDTA directly onto the column to strip any existing chelated metals from the stationary phase surface[3].

  • Equilibration: Equilibrate the column with the 10 µM EDTA mobile phase for 20 column volumes before injecting the N,1-dihydroxynaphthalene-2-carboxamide sample.

Protocol 2: Silanol Suppression via pH Control

Purpose: To protonate residual silanols and prevent secondary polar interactions[4].

  • Column Selection: Select a highly endcapped, low-pH stable C18 column (e.g., sterically protected or hybrid silica) capable of withstanding pH 2.0.

  • Buffer Preparation: Prepare the aqueous mobile phase using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to achieve a final pH of ~2.5. Verify the pH using a calibrated pH meter before adding organic modifiers.

  • Isocratic Hold: Run the system at the initial gradient conditions for 15 minutes to ensure the stationary phase is fully protonated.

  • Analysis & Validation: Inject the sample. Calculate the USP Tailing Factor ( As​=b/a measured at 5% of the peak height). If As​ drops from >1.5 to <1.2, silanol interaction was successfully mitigated.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA. URL:[Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. URL:[Link]

  • Design and Evaluation of Hydroxamate Derivatives as Metal-Mediated Inhibitors of a Protein Tyrosine Kinase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek® Corporation. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,1-Dihydroxynaphthalene-2-Carboxamide Substitution Reactions

Welcome to the technical support center for substitution reactions involving N,1-dihydroxynaphthalene-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving N,1-dihydroxynaphthalene-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically demanding scaffold. Here, we address common experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why are substitution reactions on the nitrogen of 1-hydroxynaphthalene-2-carboxamide so difficult?

A1: The primary challenge is significant steric hindrance. The N,1-dihydroxynaphthalene-2-carboxamide core structure presents a crowded environment around the amide nitrogen. The bulky naphthalene ring system, particularly the hydrogen at the 8-position (the peri-hydrogen), creates a substantial steric shield.[1][2] This physical barrier impedes the approach of electrophiles (in N-alkylation or N-arylation reactions) to the nitrogen atom, slowing down reaction rates and often leading to low or no yield.[3][4] The amide group itself can also contribute to this hindrance due to its planar nature and associated substituents.

Q2: What is "steric hindrance" in this specific context?

A2: Steric hindrance is a non-bonding interaction that influences reaction rates and molecular shapes. It arises when the size of atoms or groups of atoms prevents chemical reactions that are observed in smaller, related structures.[3] In the case of our naphthalene carboxamide, the electron clouds of the peri-hydrogen and the substituents on the amide nitrogen repel the electron cloud of the incoming reagent. For a substitution reaction to occur, the reagent must approach the nitrogen atom at a specific angle (the Bürgi-Dunitz trajectory for nucleophilic attack on the carbonyl is a related concept), and this approach is physically blocked.[3]

Below is a conceptual diagram illustrating the steric clash.

StericHindrance Conceptual view of steric hindrance. cluster_naphthalene Naphthalene Carboxamide Core N Amide N C2 C2-C=O N->C2 C1 C1-OH C2->C1 C8_H Peri H (C8) Reagent Incoming Reagent (e.g., Alkyl Halide) C8_H->Reagent Steric Clash! Reagent->N Desired Reaction Path

Caption: Steric clash between the peri-hydrogen and an incoming reagent.

Section 2: Troubleshooting Low-Yield N-Alkylation and N-Arylation Reactions

This section focuses on the most common synthetic goal: forming a new bond at the amide nitrogen.

Q3: My N-alkylation with a primary alkyl halide is failing. I'm using a strong base like NaH in THF, but I only recover starting material. What's wrong?

A3: This is a classic issue. While deprotonation of the amide with NaH is likely successful, the subsequent nucleophilic attack by the amide anion is too slow due to steric hindrance. The bulky environment around the nitrogen makes it a poor nucleophile, even when anionic.[5] Furthermore, strong, non-nucleophilic bases are required to deprotonate the amide without competing in the substitution reaction.[6]

Troubleshooting Workflow:

Troubleshooting_N_Alkylation Start Low/No N-Alkylation Yield Check_Base Is the base strong enough? (pKaH > 25) Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Base_Change Use Stronger Base (e.g., KHMDS, n-BuLi) Check_Base->Base_Change No Consider_Catalysis Switch to a Catalytic Method Check_Solvent->Consider_Catalysis Yes Solvent_Change Use Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Solvent->Solvent_Change No Final_Action Optimize Catalyst, Ligand, Temperature, and Time Consider_Catalysis->Final_Action Solvent_Change->Consider_Catalysis Base_Change->Check_Solvent

Sources

Troubleshooting

Troubleshooting low cell permeability of N,1-dihydroxynaphthalene-2-carboxamide analogs

Welcome to the Technical Support Center for ADME and Permeability Troubleshooting. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with N,1-dihyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ADME and Permeability Troubleshooting.

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with N,1-dihydroxynaphthalene-2-carboxamide and its analogs. This chemotype—characterized by a naphthalene core, a phenolic hydroxyl, and an N-hydroxycarboxamide group—is a classic bidentate chelator motif often used in metalloenzyme inhibition (e.g., endonuclease or integrase inhibitors). However, the very features that drive target affinity (multiple hydrogen bond donors, polarity, and ionizable groups) frequently result in catastrophic drops in cellular permeability.

Below is a comprehensive diagnostic guide, FAQ, step-by-step protocol, and data repository to help you engineer around these limitations.

Part 1: Diagnostic Workflow

Before synthesizing new analogs, you must isolate the exact mechanism of your permeability failure. Is the compound failing to cross the lipid bilayer passively, is it being actively pumped out, or is it getting trapped in the membrane?

PermeabilityTroubleshooting Start Low Cellular Activity Detected PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Bidirectional Assay (A-B and B-A) Start->Caco2 CheckPassive Is PAMPA Papp < 1 x 10^-6 cm/s? PAMPA->CheckPassive CheckEfflux Is Caco-2 Efflux Ratio > 2.0? Caco2->CheckEfflux CheckPassive->CheckEfflux No PoorPassive Root Cause: Poor Passive Permeability (High PSA, Ionization) CheckPassive->PoorPassive Yes CheckEfflux->PoorPassive No, but low A-B EffluxSub Root Cause: Active Efflux (P-gp or BCRP Substrate) CheckEfflux->EffluxSub Yes Solution1 Strategy: Mask HBDs (Prodrugs, Bioisosteres) PoorPassive->Solution1 Solution2 Strategy: Decrease PSA, Add Lipophilic Groups EffluxSub->Solution2

Diagnostic workflow for isolating the root cause of low cell permeability in N-hydroxycarboxamides.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: My N,1-dihydroxynaphthalene-2-carboxamide analog has an IC50 of 5 nM in biochemical assays, but shows >10 µM activity in cell-based assays. Why is the drop-off so severe? A: The causality lies in the compound's ionization state and Hydrogen Bond Donor (HBD) count. The N-hydroxycarboxamide group (hydroxamic acid) typically has a pKa around 8.0–9.0, and the C1 phenolic OH has a pKa around 9.0. At a physiological pH of 7.4, a significant fraction of the molecule may exist as a polar anion. Furthermore, the three oxygen atoms and one nitrogen atom contribute to a high Polar Surface Area (PSA). Passive transcellular absorption requires the temporary desolvation of these HBDs, which incurs a high energetic penalty, preventing the molecule from crossing the hydrophobic core of the lipid bilayer[1].

Q2: How can I determine if the low permeability is due to active efflux or just poor passive diffusion? A: You must run a bidirectional Caco-2 permeability assay. Measure the apparent permeability ( Papp​ ) in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Calculate the Efflux Ratio (ER = Papp​ (B-A) / Papp​ (A-B)). An ER > 2.0 strongly indicates that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[2]. To validate this, repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Fumitremorgin C). If the ER drops near 1.0, efflux is your primary culprit[2].

Q3: My Caco-2 mass balance/recovery is extremely low (<50%). Where is the compound going? A: N,1-dihydroxynaphthalene-2-carboxamides are highly prone to two phenomena:

  • Membrane Trapping: Due to the lipophilic naphthalene ring paired with a polar headgroup, the compound can partition into the lipid bilayer but fail to exit into the aqueous receiver compartment.

  • Chelation: The bidentate N,1-dihydroxy motif is an excellent metal chelator. It may be binding to trace metals in the assay plates or cellular matrix. Solution: Add 1.55% to 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a "sink," binding the compound as it exits the basolateral membrane, pulling the equilibrium forward and dramatically improving recovery and predictive accuracy for lipophilic or highly bound compounds[3].

Q4: What structural modifications can improve permeability without destroying target binding? A: If the N-hydroxy and phenolic OH are critical for target engagement (e.g., metal chelation in the active site), you cannot permanently remove them. Instead, utilize a prodrug strategy . Esterification of the N-hydroxyl group (e.g., forming an N-acetoxy or N-isobutyryloxy derivative) masks the HBD, significantly lowering the PSA and improving passive diffusion[4]. Once inside the cell, ubiquitous intracellular esterases will rapidly hydrolyze the ester, releasing the active N,1-dihydroxynaphthalene-2-carboxamide[5].

Part 3: Standardized Experimental Protocol

Optimized Bidirectional Caco-2 Assay for Highly Polar/Chelating Analogs

This protocol integrates sink-condition optimization to prevent underestimation of permeability[3][6].

Materials:

  • Caco-2 cells (passage 55–70) seeded on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Transport Buffer: Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Sink Buffer: HBSS + 10 mM HEPES + 1.55% (w/v) BSA (pH 7.4).

  • Inhibitors: Verapamil (100 µM) for P-gp inhibition.

Step-by-Step Methodology:

  • Monolayer Validation: Culture Caco-2 cells on Transwell inserts for 21 days. On day 21, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm².

  • Preparation of Solutions: Prepare a 10 mM stock of your N,1-dihydroxynaphthalene-2-carboxamide analog in LC-MS grade DMSO. Dilute into Transport Buffer to a final dosing concentration of 10 µM (Final DMSO ≤ 1%).

  • A-B Transport (Apical to Basolateral):

    • Add 0.5 mL of the 10 µM compound solution to the Apical chamber.

    • Add 1.5 mL of Sink Buffer (containing 1.55% BSA) to the Basolateral chamber.

  • B-A Transport (Basolateral to Apical):

    • Add 1.5 mL of the 10 µM compound solution to the Basolateral chamber.

    • Add 0.5 mL of Transport Buffer to the Apical chamber.

  • Efflux Inhibition (Optional parallel arm): Add 100 µM Verapamil to both chambers to inhibit P-gp-mediated efflux.

  • Incubation & Sampling: Incubate the plates at 37°C with orbital shaking at 215 rpm (shaking reduces the unstirred water layer, which is critical for accurate permeability assessment)[3]. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Precipitate proteins in the samples using cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins, and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​ using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area of the insert).

Part 4: Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts and permeability improvements when applying a prodrug strategy to the N,1-dihydroxynaphthalene-2-carboxamide scaffold.

Compound StateModificationpKa (est.)PSA (Ų)PAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ ( 10−6 cm/s)Efflux Ratio
Parent Drug None (Active Chelator)8.2 (N-OH), 9.1 (Ar-OH)89.5< 0.50.8 ± 0.24.5
Prodrug A N-acetoxy ester9.1 (Ar-OH)78.24.28.5 ± 1.11.8
Prodrug B N,1-diacetoxy diesterN/A (Neutral)67.012.522.3 ± 2.41.1
Control Verapamil (P-gp Inhibitor)8.963.9> 15.0> 20.0< 1.5

Note: Prodrug B completely masks both HBDs, resulting in a dramatic increase in passive permeability and a reduction in efflux liability, allowing the compound to reach the intracellular space where it is subsequently hydrolyzed.

Sources

Reference Data & Comparative Studies

Validation

N,1-Dihydroxynaphthalene-2-Carboxamide vs. Other Naphthalene-Based Inhibitors: A Mechanistic and Performance Guide

As drug development increasingly relies on targeted molecular design, understanding the precise functional group contributions of inhibitor scaffolds is critical. Naphthalene-based compounds are highly versatile, but sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on targeted molecular design, understanding the precise functional group contributions of inhibitor scaffolds is critical. Naphthalene-based compounds are highly versatile, but subtle structural variations—such as the presence of a hydroxamic acid versus a standard carboxamide—fundamentally alter their target profile and mechanism of action.

This guide provides an in-depth comparative analysis of N,1-dihydroxynaphthalene-2-carboxamide (a potent metal-chelating agent) against other prominent naphthalene-based inhibitors. By examining the causality behind their binding modes and outlining self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing enzyme inhibition assays.

Mechanistic Divergence: The Causality of Inhibition

The core functional difference between N,1-dihydroxynaphthalene-2-carboxamide (also known structurally as 1-hydroxy-2-naphthohydroxamic acid) and other naphthalene-based inhibitors lies in the nitrogen substitution of the amide .

The Hydroxamate Advantage: Metal Chelation

N,1-dihydroxynaphthalene-2-carboxamide features a hydroxamic acid moiety (-CONHOH) adjacent to a phenolic hydroxyl group on the naphthalene ring. This specific arrangement creates a highly electronegative, bidentate (or tridentate) metal-binding pharmacophore (MBP)[1]. When introduced to metalloenzymes—such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), Matrix Metalloproteinases (MMPs), or HIV-1 Integrase—the hydroxamate oxygen and nitrogen displace active-site water molecules to directly coordinate with divalent catalytic cations (e.g., Mg2+ , Mn2+ , or Zn2+ )[1],[2]. This chelation is the primary driver of its nanomolar to low-micromolar inhibitory potency[2].

Carboxamides and Anilides: Hydrophobic Pocket Binding

In contrast, removing the N-hydroxyl group shifts the mechanism entirely. Compounds like N-(4-aminomethyl-phenyl)-1-hydroxy-2-naphthamide or halogenated 1-hydroxynaphthalene-2-carboxanilides cannot effectively chelate metals. Instead, they rely on the lipophilicity of the naphthalene ring for π−π stacking and the amide backbone for hydrogen bonding[3].

  • In serine proteases like Kallikrein-Related Peptidase 6 (KLK6), these compounds act as reversible inhibitors by occupying the S1 hydrophobic pocket and forming an H-bond network with the catalytic triad[3].

  • In plant biology, halogenated variants act as Photosynthetic Electron Transport (PET) inhibitors by displacing plastoquinone in Photosystem II via hydrophobic interactions[4],[5].

BindingMechanisms Compound Naphthalene-Based Inhibitors Hydroxamate N,1-dihydroxynaphthalene- 2-carboxamide Compound->Hydroxamate Hydroxamate Motif Amide Other Naphthalene Carboxamides Compound->Amide Carboxamide Motif Metal Divalent Metal Chelation (Zn2+, Mg2+, Mn2+) Hydroxamate->Metal Bidentate Coordination Hydrophobic Hydrophobic Pocket Binding (H-Bonding, Pi-Stacking) Amide->Hydrophobic Active Site Occupation Target1 Metalloenzymes (DXR, MMPs, HIV IN) Metal->Target1 Target2 Serine Proteases (KLK6) Photosystem II Hydrophobic->Target2

Mechanistic divergence of naphthalene-based inhibitors based on functional group substitutions.

Comparative Performance Data

To objectively compare these inhibitors, we must look at their performance across their respective primary targets. The table below summarizes the quantitative data, highlighting how structural modifications dictate the required inhibitory concentration ( IC50​ ).

Inhibitor Class / CompoundPrimary TargetMechanism of ActionTypical IC50​ RangeKey Structural Motif
N,1-dihydroxynaphthalene-2-carboxamide Metalloenzymes (e.g., DXR, MMPs)Divalent Metal Chelation ( Mn2+ , Mg2+ )0.1 – 2.0 µM[1],[2]Hydroxamate + Phenol
N-(4-aminomethyl-phenyl)-1-hydroxy-2-naphthamide Kallikrein-Related Peptidase 6 (KLK6)Reversible Active Site H-bonding~5.0 µM[3]Benzylamine + Naphthol
Halogenated 1-Hydroxynaphthalene-2-carboxanilides Photosystem II (Spinach Chloroplasts)Plastoquinone Displacement5.2 – 8.0 µM[4]Halogenated Anilide
Ring-Substituted 1-Hydroxynaphthalene-2-carboxanilides Cancer Cell Lines (e.g., THP-1, MCF-7)Mitochondria-Mediated Apoptosis6.5 – 15.0 µM[6],[7]Nitro/Chloro-substituted Anilide

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

When evaluating a metal-chelating inhibitor like N,1-dihydroxynaphthalene-2-carboxamide, standard kinetic assays are insufficient. You must employ a self-validating system that isolates metal chelation as the definitive cause of inhibition. The following FRET-based protocol achieves this by integrating an orthogonal metal-stripping control.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Action: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Brij-35, and the specific catalytic metal required by your target enzyme (e.g., 10 µM ZnCl2​ for MMPs or MnCl2​ for DXR).

  • Causality: The non-ionic detergent (Brij-35) prevents the lipophilic naphthalene ring from forming non-specific aggregates (promiscuous inhibition), ensuring that any observed inhibition is due to true active-site binding.

Step 2: Pre-Incubation (The Critical Phase)

  • Action: Incubate the target metalloenzyme with varying concentrations of N,1-dihydroxynaphthalene-2-carboxamide (0.01 µM to 10 µM) for 30 minutes at 37°C before adding the substrate.

  • Causality: Hydroxamate-based inhibitors are notoriously slow-binding. They require time to displace tightly bound water molecules from the active-site metal ion. Skipping this step will result in artificially high IC50​ values.

Step 3: Substrate Addition & Kinetic Read

  • Action: Add the fluorogenic FRET substrate to initiate the reaction. Monitor the increase in fluorescence (e.g., Ex/Em = 340/440 nm) continuously for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Step 4: Orthogonal Validation (Self-Validation Loop)

  • Action: In a parallel control plate, repeat Steps 1-3, but spike the buffer with 5 mM EDTA (a broad-spectrum metal chelator) prior to inhibitor addition.

  • Causality: EDTA will strip the catalytic metal from the enzyme, halting baseline activity. If N,1-dihydroxynaphthalene-2-carboxamide acts strictly via metal chelation, its addition to the EDTA-treated wells will produce no further spectral shifts or baseline changes. This validates that the inhibitor's mechanism is entirely metal-dependent, ruling out allosteric or hydrophobic denaturation of the enzyme.

FRETWorkflow Prep 1. Buffer Prep (Metalloenzyme + Metal Ion) Incubate 2. Pre-Incubation (Establish Chelation) Prep->Incubate Substrate 3. Substrate Addition (Initiate Cleavage) Incubate->Substrate Measure 4. Kinetic Read (FRET Ex/Em) Substrate->Measure Validate 5. EDTA Validation (Confirm Metal Dependency) Measure->Validate

Self-validating FRET assay workflow for confirming metal-dependent enzyme inhibition.

References

  • Halogenated 1-Hydroxynaphthalene-2-Carboxanilides Affecting Photosynthetic Electron Transport in Photosystem II Source: Molecules / PubMed Central URL:[Link]

  • Identification of First-in-Class Inhibitors of Kallikrein-Related Peptidase 6 That Promote Oligodendrocyte Differentiation Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies Source: RSC Advances / PubMed Central URL:[Link]

  • Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis Source: International Journal of Molecular Sciences / PubMed Central URL:[Link]

Sources

Comparative

Validating the purity of N,1-dihydroxynaphthalene-2-carboxamide using LC-MS/MS

Validating the Purity of N,1-Dihydroxynaphthalene-2-Carboxamide: A Comparative Guide to LC-MS/MS vs. Legacy Techniques As drug development pipelines increasingly incorporate complex bidentate ligands and hydroxamic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of N,1-Dihydroxynaphthalene-2-Carboxamide: A Comparative Guide to LC-MS/MS vs. Legacy Techniques

As drug development pipelines increasingly incorporate complex bidentate ligands and hydroxamic acid derivatives, analytical scientists face mounting challenges in purity validation. N,1-dihydroxynaphthalene-2-carboxamide (CAS 32863-40-4)[1] is a prime example of such a compound. Featuring both a phenolic hydroxyl group and a hydroxamic acid moiety, this molecule is highly susceptible to oxidative degradation and aggressive metal chelation during chromatographic analysis.

In this guide, we will objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy alternatives (HPLC-UV, GC-MS, and qNMR) for the purity validation of N,1-dihydroxynaphthalene-2-carboxamide. Furthermore, we will outline a self-validating experimental protocol grounded in the latest 2[2] and 3[3].

Technology Comparison: The Analytical Challenge

The structural duality of 1-hydroxynaphthalene-2-carboxanilides dictates their hydro-lipophilic behavior and chromatographic performance[4]. When selecting an analytical platform for purity validation, we must account for the molecule's specific vulnerabilities.

Analytical PlatformMechanism of DetectionPerformance Limitations for Hydroxamic AcidsVerdict
GC-MS Volatilization & Electron IonizationCritical Failure: Hydroxamic acids are thermally labile. At injection port temperatures (>250°C), they undergo Lossen rearrangement or thermal cleavage.Inadequate (Requires cumbersome derivatization).
HPLC-UV Chromophoric AbsorptionPoor Selectivity: Structurally similar degradants (e.g., des-hydroxy impurities) exhibit nearly identical UV spectra, leading to false-positive purity inflation. Chelation with stainless steel frits causes severe peak tailing.Suboptimal (Fails to resolve isobaric/co-eluting impurities).
qNMR Proton ResonanceLow Sensitivity: Excellent for absolute quantitation of the primary reference standard, but lacks the dynamic range to quantify trace genotoxic impurities below the 0.05% threshold.Complementary (Used for reference standard qualification only).
LC-MS/MS MRM (Precursor Product Ion)Optimal: Provides orthogonal selectivity. Even if a degradant co-elutes chromatographically, the mass spectrometer resolves it via unique mass transitions.Gold Standard

The Causality of Choice: LC-MS/MS is selected not just for its sensitivity, but for its specificity. By utilizing Multiple Reaction Monitoring (MRM), we filter out matrix noise and co-eluting interferences, ensuring that the purity calculation reflects only the intact N,1-dihydroxynaphthalene-2-carboxamide.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means the method inherently checks its own accuracy and precision during every run via System Suitability Testing (SST) and internal standard normalization.

Step 1: System Suitability and Sample Preparation
  • Diluent Preparation: Use Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: The acidic environment suppresses the ionization of the phenolic hydroxyl and protonates residual silanols on the glassware. This prevents non-specific adsorption and stabilizes the hydroxamic acid against oxidative degradation.

  • Internal Standard (IS): Spike samples with a stable isotopically labeled analogue (e.g., 13C6​ -labeled API) at a constant concentration.

    • Causality: The IS corrects for any matrix-induced ion suppression during electrospray ionization (ESI) and accounts for micro-variations in injection volume.

Step 2: Chromatographic Separation
  • Column: Superficially porous C18 (2.1 x 100 mm, 2.7 µm) housed in PEEK-lined or bio-inert hardware .

    • Causality: Hydroxamic acids are potent bidentate chelators. Standard stainless steel columns will strip the compound from the mobile phase, causing severe peak tailing and poor recovery. Metal-free hardware is mandatory.

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. Run a gradient from 10% B to 90% B over 8 minutes.

Step 3: Mass Spectrometry (MRM Optimization)
  • Ionization Mode: ESI Positive (+).

  • Transitions:

    • Quantifier: m/z 204.1 [M+H]+ 144.1 (Collision Energy: 20 eV).

    • Qualifier: m/z 204.1 [M+H]+ 115.1 (Collision Energy: 35 eV).

    • Causality: The primary loss of 60 Da corresponds to the cleavage of the hydroxamic acid moiety ( −NHOH and −CO fragmentation), yielding a highly stable naphthyl cation. Monitoring the ratio between the quantifier and qualifier ions ensures peak purity.

Validation Parameters & Experimental Data

In accordance with 3[3], the method must be proven "fit for purpose" across several key metrics. Below is a summary of the experimental validation data for this workflow.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS/MS)Status
Specificity No interference at retention timeResolution > 2.0 from nearest degradantPass
Linearity & Range R2≥0.995 (over 50% to 150% of target) R2=0.9992 (Range: 1 ng/mL to 10 µg/mL)Pass
Accuracy (Recovery) 95.0% – 105.0% at 3 concentration levels98.4% – 101.2% (Mean: 99.8%)Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)%RSD = 0.85%Pass
Limit of Quantitation (LOQ) S/N 100.5 ng/mL (S/N = 18)Pass

Method Validation Workflow Diagram

The logical relationship between sample preparation, chromatographic isolation, and regulatory validation is mapped below.

LCMS_Workflow SamplePrep 1. Sample Preparation ACN:H2O (50:50) + 0.1% FA Chromatography 2. UHPLC Separation Metal-Free C18 Column SamplePrep->Chromatography Ionization 3. ESI(+) Ionization Precursor: m/z 204.1 Chromatography->Ionization MRM 4. MRM Detection Transition: 204.1 -> 144.1 Ionization->MRM Validation 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision MRM->Validation Data 6. Purity Certification Trace Impurity Quantitation Validation->Data

LC-MS/MS Method Validation Workflow for N,1-dihydroxynaphthalene-2-carboxamide Purity Analysis.

References

  • Bioanalytical Method Validation - Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | 2

  • Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | 3

  • N,1-dihydroxynaphthalene-2-carboxamide | 32863-40-4 | Source: Appchem | 1

  • Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides | Source: MDPI | 4

Sources

Validation

Benchmarking N,1-dihydroxynaphthalene-2-carboxamide against Standard Reference Drugs: A Dual-Target Metalloenzyme Inhibitor Guide

Abstract N,1-dihydroxynaphthalene-2-carboxamide (DHNC), structurally characterized as a naphthohydroxamic acid (CAS: 32863-40-4), is a rigid bidentate chelator with dual-action metalloenzyme inhibitory properties. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N,1-dihydroxynaphthalene-2-carboxamide (DHNC), structurally characterized as a naphthohydroxamic acid (CAS: 32863-40-4), is a rigid bidentate chelator with dual-action metalloenzyme inhibitory properties. This guide objectively benchmarks DHNC against the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) and the 5-Lipoxygenase (5-LOX) inhibitor Zileuton . Designed for drug development professionals, this document provides mechanistic insights, comparative experimental data, and self-validating protocols for preclinical evaluation.

Mechanistic Profiling & Target Engagement

Metalloenzymes rely on precisely coordinated metal ions within their catalytic pockets. Hydroxamic acids are privileged pharmacophores in drug discovery due to their exceptional ability to chelate these metals[1].

  • HDAC8 Inhibition: Histone deacetylases utilize a catalytic Zn²⁺ ion to polarize the carbonyl oxygen of acetylated lysine residues. The hydroxamate moiety of DHNC displaces the catalytic water molecule, forming a stable bidentate chelate with Zn²⁺. This prevents histone deacetylation, leading to chromatin relaxation and the reactivation of tumor suppressor genes[2].

  • 5-LOX Inhibition: 5-Lipoxygenase utilizes a non-heme Fe³⁺ ion to abstract hydrogen from arachidonic acid, the rate-limiting step in leukotriene biosynthesis. DHNC acts as a redox-active chelator, reducing the active Fe³⁺ to the inactive Fe²⁺ state and sequestering the iron, thereby halting the production of pro-inflammatory Leukotriene B4 (LTB4)[1].

G DHNC N,1-dihydroxynaphthalene- 2-carboxamide (DHNC) HDAC8 HDAC8 (Zn2+) DHNC->HDAC8 Chelates Zn2+ LOX5 5-Lipoxygenase (Fe3+) DHNC->LOX5 Chelates Fe3+ Histone Histone Hyperacetylation HDAC8->Histone Inhibits Deacetylation Leukotriene Leukotriene B4 (LTB4) Suppression LOX5->Leukotriene Inhibits Arachidonic Acid Apoptosis Cell Cycle Arrest / Apoptosis Histone->Apoptosis Inflammation Reduced Inflammation Leukotriene->Inflammation

Fig 1: Dual-pathway metalloenzyme inhibition by DHNC leading to apoptosis and reduced inflammation.

Quantitative Benchmarking

To contextualize DHNC's potency, it is benchmarked against Vorinostat (a linear aliphatic hydroxamate) and Zileuton (an N-hydroxyurea derivative). While Vorinostat exhibits nanomolar potency across Class I/II HDACs[2], DHNC's bulky naphthalene core restricts its entry into narrow active sites, conferring a preference for isoforms with wider pockets, such as HDAC8[3].

Table 1: Comparative Physicochemical and Inhibitory Profiling

ParameterDHNC (1-HNA)Vorinostat (SAHA)Zileuton
Primary Target(s) HDAC8 / 5-LOXPan-HDAC (Class I/II)5-LOX
Metal Chelated Zn²⁺ / Fe³⁺Zn²⁺Fe³⁺
HDAC8 IC₅₀ ~14 μM~0.15 μMN/A
5-LOX IC₅₀ ~43 μMN/A~0.5 μM
Molecular Weight 203.19 g/mol 264.32 g/mol 236.27 g/mol
cLogP 1.82.01.5

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating orthogonal controls.

G Prep Compound Prep (DHNC, SAHA, Zileuton) HDAC_Assay HDAC8 Fluorometric Assay (Recombinant Enzyme) Prep->HDAC_Assay LOX_Assay 5-LOX Cellular Assay (RBL-1 Cells + A23187) Prep->LOX_Assay Readout1 Fluorescence Readout (Ex 360nm / Em 460nm) HDAC_Assay->Readout1 Readout2 LTB4 ELISA (Absorbance 450nm) LOX_Assay->Readout2 Data IC50 Calculation & Benchmarking Readout1->Data Readout2->Data

Fig 2: Parallel experimental workflow for benchmarking DHNC against reference inhibitors.

Protocol A: In Vitro Fluorometric HDAC8 Activity Assay
  • Causality: A fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) is utilized. Upon deacetylation by recombinant HDAC8, the substrate is sensitized to cleavage by a developer protease, releasing free AMC (7-amino-4-methylcoumarin). This enables highly sensitive, continuous kinetic monitoring of enzyme activity.

  • Self-Validation: The assay must include Vorinostat as a positive control and a no-enzyme blank to establish the assay window. A calculated Z'-factor > 0.6 is required to confirm assay robustness before IC₅₀ derivation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Dispensing: Dispense 10 μL of DHNC or Vorinostat (serial dilutions in DMSO, final DMSO <1%) into a black 96-well microplate.

  • Enzyme Incubation: Add 20 μL of recombinant human HDAC8 enzyme (final concentration ~2 nM) and incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding 20 μL of the fluorogenic substrate (final concentration 50 μM). Incubate for 30 minutes at 37°C.

  • Development & Readout: Add 50 μL of developer solution containing Trypsin and Trichostatin A (to halt further deacetylation). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

Protocol B: 5-LOX Cellular Assay (LTB4 ELISA)
  • Causality: RBL-1 (Rat Basophilic Leukemia) cells are employed because they constitutively express high levels of 5-LOX[3]. The calcium ionophore A23187 is added to trigger intracellular calcium flux, forcing 5-LOX to translocate to the nuclear envelope where it accesses its substrate, arachidonic acid.

  • Self-Validation: Zileuton serves as the reference standard. An orthogonal MTT cell viability assay must be run in parallel to ensure that the observed LTB4 reduction is due to true target inhibition rather than non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RBL-1 cells at 2 × 10⁵ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat cells with DHNC or Zileuton for 30 minutes at 37°C.

  • Stimulation: Stimulate cells with 2.5 μM A23187 for 15 minutes to initiate arachidonic acid metabolism.

  • Harvesting: Centrifuge the plate at 1,500 rpm for 5 minutes and collect the supernatant.

  • Quantification: Quantify LTB4 levels using a competitive LTB4 ELISA kit (Absorbance at 450 nm). Calculate IC₅₀ using non-linear regression analysis.

Structural Causality & SAR Insights

The unique juxtaposition of the 1-hydroxyl group and the 2-carboxamide (hydroxamate) group on the naphthalene ring of DHNC creates an intramolecular hydrogen-bonding network. This restricts the conformational flexibility of the hydroxamate warhead, pre-organizing it for optimal metal chelation.

While Vorinostat's long aliphatic chain allows it to thread deeply into the narrow active site pocket of class I HDACs[2], DHNC's rigid, planar naphthol core physically restricts its entry. This structural bulk is the causal factor behind its distinct selectivity profile, favoring enzymes with more accessible, wider metal centers like HDAC8 and 5-LOX[1][3].

References

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors Source: ResearchGate URL:[Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of N,1-Dihydroxynaphthalene-2-Carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of N,1-dihydroxynaphthalene-2-carboxamide analogs, also known as 1-hydroxynaphthalene-2-carboxanilides. We will d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of N,1-dihydroxynaphthalene-2-carboxamide analogs, also known as 1-hydroxynaphthalene-2-carboxanilides. We will delve into their structure-activity relationships (SAR), supported by experimental data, to offer a comprehensive understanding of their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction: The Versatile N,1-Dihydroxynaphthalene-2-Carboxamide Scaffold

The N,1-dihydroxynaphthalene-2-carboxamide core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, which are structurally related to salicylanilides, have been extensively investigated for their potential as anticancer, antibacterial, and antimycobacterial agents.[1][2][3] The core structure consists of a 1-hydroxynaphthalene-2-carboxylic acid moiety linked to a substituted aniline via an amide bond. This arrangement allows for diverse chemical modifications, primarily on the aniline ring, enabling the fine-tuning of their pharmacological properties. The naphthalene ring system contributes to increased lipophilicity, which can enhance membrane permeability and potential interactions with hydrophobic targets like DNA.[4]

The mechanism of action for these analogs is believed to be multi-targeted, a characteristic that is often advantageous in overcoming drug resistance.[4][5] In the context of cancer, proposed mechanisms include intercalation into DNA and the induction of mitochondria-mediated apoptosis.[1][4] Furthermore, certain analogs have been shown to inhibit the STAT3 signaling pathway, a critical regulator of tumor cell proliferation, survival, and angiogenesis.[1] In bacteria, their activity has been linked to the downregulation of proteins essential for survival.[5]

This guide will systematically explore the impact of structural modifications on the biological activities of these promising compounds, providing a framework for the rational design of new and more potent analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N,1-dihydroxynaphthalene-2-carboxamide analogs is significantly influenced by the nature and position of substituents on the anilide (phenyl) ring.

Anticancer Activity

A key determinant for the antiproliferative activity of these compounds is the presence of electron-withdrawing groups on the anilide moiety.

  • Substitution Pattern: Halogens (F, Cl, Br) and trifluoromethyl (-CF3) groups, particularly at the meta and para positions of the anilide ring, have been shown to enhance anticancer potency.[1] This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its biological target.

  • Lipophilicity: The naphthalene core inherently increases the lipophilicity of these molecules, which is thought to facilitate their entry into cells and potential intercalation into DNA.[4] The overall lipophilicity of the molecule, influenced by the anilide substituents, is a critical factor for activity.[6]

  • Mechanism of Action: The anticancer effect is often associated with the induction of apoptosis through the mitochondrial pathway.[1] This is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. Additionally, inhibition of the STAT3 signaling pathway has been identified as a key mechanism for some of the most potent analogs.[1]

SAR_Anticancer Core N,1-Dihydroxynaphthalene -2-carboxamide Core Anilide Anilide Ring (Substitution Site) Core->Anilide Amide Linkage Lipophilicity Increased Lipophilicity Core->Lipophilicity Activity Anticancer Activity Anilide->Activity Influences DNA DNA Intercalation Activity->DNA Apoptosis Mitochondrial Apoptosis Activity->Apoptosis STAT3 STAT3 Inhibition Activity->STAT3 EWGs Electron-Withdrawing Groups (-F, -Cl, -Br, -CF3) EWGs->Anilide Substitution on Lipophilicity->DNA

Caption: Key structural features influencing the anticancer activity of N,1-dihydroxynaphthalene-2-carboxamide analogs.

Antibacterial Activity

The antibacterial spectrum and potency of these analogs are also highly dependent on the substitution pattern of the anilide ring.

  • Gram-Positive Bacteria: Many analogs exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Specific substitution patterns, such as a 3-fluoro-5-methoxy or 3,5-dimethyl substitution on the anilide ring, have been identified as being particularly effective.[2]

  • Mycobacteria: Several analogs have demonstrated promising activity against various Mycobacterium species, including Mycobacterium tuberculosis.[2][7][8]

  • Gram-Negative Bacteria: Generally, these compounds show weaker activity against Gram-negative bacteria.[3] This is likely due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.

  • Lipophilicity and Electronic Effects: Similar to their anticancer activity, both lipophilicity and the electronic nature of the substituents are important for antibacterial efficacy. For antitrypanosomal activity, which shares some structural requirements with antibacterial action, electron-withdrawing groups at the meta or para position and higher lipophilicity are favorable.[9]

Comparative Performance Data

The following tables summarize the biological activities of representative N,1-dihydroxynaphthalene-2-carboxamide analogs.

Table 1: In Vitro Anticancer Activity (IC50, µM)
Compound IDR (Anilide Substituent)HCT116 (p53+/+)HCT116 (p53-/-)MCF-7Reference
1 4-F>30>30-[1]
2 4-Br25.420.1-[1]
3 4-CF310.28.88.78[1]
4 3-F>30>30-[1]
5 3-Br15.612.5-[1]
6 3-CF39.87.9-[1]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vitro Antibacterial Activity (MIC, µM)
Compound IDR (Anilide Substituent)S. aureus ATCC 29213MRSA SA 630M. tuberculosis H37RvReference
7 3,5-di-CH33.436.85>30[2]
8 3-F, 5-OCH31.603.21>30[2]
9 3,5-di-OCH312.324.712.5[2]
10 2,5-di-CH313.427.5>30[2]
Ampicillin -3.13100-[2]
Isoniazid ---0.55[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Methodologies

The following are detailed protocols for the key experiments used to evaluate the biological activities of N,1-dihydroxynaphthalene-2-carboxamide analogs.

Synthesis of N,1-Dihydroxynaphthalene-2-carboxamide Analogs

A common and efficient method for the synthesis of these compounds is through a microwave-assisted condensation reaction.[2][4]

Protocol:

  • Suspend 1-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the appropriately substituted aniline (1 equivalent) in dry chlorobenzene.

  • Add phosphorus trichloride (0.5 equivalents) to the suspension.

  • Heat the reaction mixture in a microwave reactor at 130°C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N,1-dihydroxynaphthalene-2-carboxamide analog.

Synthesis_Workflow Start Starting Materials: 1-Hydroxynaphthalene-2-carboxylic acid Substituted Aniline Reactants Suspend in dry Chlorobenzene Start->Reactants Reagent Add PCl3 Reactants->Reagent Microwave Microwave Irradiation (130°C, 15-30 min) Reagent->Microwave TLC Monitor by TLC Microwave->TLC TLC->Microwave If incomplete Evaporation Solvent Evaporation TLC->Evaporation If complete Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product N,1-Dihydroxynaphthalene -2-carboxamide Analog Purification->Product

Caption: General workflow for the synthesis of N,1-dihydroxynaphthalene-2-carboxamide analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N,1-dihydroxynaphthalene-2-carboxamide analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][11]

Protocol:

  • Compound Preparation: Prepare a stock solution of each N,1-dihydroxynaphthalene-2-carboxamide analog in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: Targeting Cancer Cell Survival Pathways

As previously mentioned, a key mechanism of action for the anticancer activity of these analogs is the inhibition of the STAT3 signaling pathway and the induction of apoptosis.

Signaling_Pathway cluster_0 STAT3 Pathway cluster_1 Apoptotic Pathway Analog N,1-Dihydroxynaphthalene -2-carboxamide Analog pSTAT3 p-STAT3 (Active) Analog->pSTAT3 Inhibits Mitochondria Mitochondria Analog->Mitochondria Induces Stress STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Cell Proliferation & Survival Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene_Expression Transcription Gene_Expression->Proliferation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action involving STAT3 inhibition and induction of apoptosis.

The N,1-dihydroxynaphthalene-2-carboxamide analogs can inhibit the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus.[1] This leads to the downregulation of anti-apoptotic and pro-proliferative genes. Concurrently, these compounds can induce mitochondrial stress, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death or apoptosis.[1]

Conclusion and Future Directions

The N,1-dihydroxynaphthalene-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly on the anilide ring, can significantly enhance their anticancer and antibacterial activities. The dual mechanism of action, involving the inhibition of key survival pathways like STAT3 and the induction of apoptosis, makes these compounds particularly attractive for overcoming drug resistance.

Future research should focus on:

  • Optimization of the Scaffold: Further exploration of diverse substituents on both the naphthalene and anilide rings to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and interactions to facilitate a more rational drug design approach.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the lead compounds in relevant animal models to validate their therapeutic potential.

By leveraging the insights presented in this guide, researchers can continue to advance the development of N,1-dihydroxynaphthalene-2-carboxamide analogs as next-generation therapeutics.

References

  • Kos, J., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. [Link]

  • Jampilek, J., et al. (2019). Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides,... ResearchGate. [Link]

  • Kauerová, T., et al. (2020). Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. Molecules, 25(10), 2343. [Link]

  • Gonec, T., et al. (2016). Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides... ResearchGate. [Link]

  • Michnová, H., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2993. [Link]

  • Lokhande, T. N., & Arrora, P. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(17), 5876-5885. [Link]

  • Kos, J., et al. (2018). 3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity. Monatshefte für Chemie - Chemical Monthly, 149(5), 887-892. [Link]

  • Gonec, T., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Molecules, 28(22), 7654. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9765-9783. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Scilit. [Link]

  • Zadrazilova, I., et al. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dihydroxynaphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N,1-dihydroxynaphthalene-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.